Product packaging for Diatrizoic acid I-125(Cat. No.:CAS No. 768297-07-0)

Diatrizoic acid I-125

Cat. No.: B12795227
CAS No.: 768297-07-0
M. Wt: 607.91 g/mol
InChI Key: YVPYQUNUQOZFHG-DQKAYFEISA-N
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Description

Historical Context of Diatrizoic Acid in Chemical and Biomedical Research

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is an iodinated organic compound first approved for medical use in the United States in 1954. wikipedia.org It is a derivative of benzoic acid with three iodine atoms, which makes it opaque to X-rays. nih.gov This property established its primary and widespread application as a high-osmolality radiocontrast agent for enhancing the visualization of internal structures such as blood vessels, the urinary system, and the gastrointestinal tract in X-ray and computed tomography (CT) imaging. wikipedia.orgsmolecule.comlibangpharma.com

Beyond its role in clinical imaging, diatrizoic acid found utility in various laboratory research applications. Due to its high density, it can be used to create density gradients for the separation of biological components. smolecule.com This technique is valuable for isolating different cell types, such as red blood cells, white blood cells, and platelets, for research in fields like immunology and hematology. smolecule.com Researchers have also explored its potential in drug delivery systems, investigating the attachment of therapeutic agents to diatrizoic acid molecules. smolecule.com Its stability and well-characterized chemical properties have made it a reliable compound for decades of biomedical research. libangpharma.com

Significance of Iodine-125 Isotope in Radiotracer and Preclinical Imaging Research

The Iodine-125 (¹²⁵I) isotope is a critical tool in biomedical research due to its favorable decay characteristics and manageable half-life. ontosight.aiwikipedia.org With a half-life of approximately 59.4 days, it provides a sufficiently long window for conducting multi-day experiments and for the synthesis and purification of radiolabeled compounds. ontosight.aiwikipedia.org

¹²⁵I decays via electron capture to an excited state of tellurium-125. wikipedia.org This process results in the emission of low-energy gamma photons (around 35 keV) and characteristic X-rays (27–32 keV). wikipedia.org These low-energy emissions are readily and efficiently detected by standard gamma counters and are suitable for imaging in small animals using techniques like single-photon emission computed tomography (SPECT). ontosight.ainih.govmdpi.com The properties of ¹²⁵I make it a preferred isotope for a range of research applications, including:

Radioimmunoassays: For quantifying antigen-antibody binding. wikipedia.org

Protein and Nucleic Acid Labeling: To trace the metabolic fate and interactions of biomolecules. ontosight.ai

Autoradiography: A technique used to visualize the distribution of a radioactive substance within a tissue sample. ¹²⁵I is investigated for its applicability in quantitative autoradiography to determine the absolute number of molecules on individual cells. nih.gov

Preclinical Imaging: To track the biodistribution of labeled molecules, such as nanoparticles or specific ligands, in vivo. nih.govnih.gov

The combination of a practical half-life and easily detectable, low-energy emissions makes Iodine-125 a versatile and widely used radionuclide for creating tracers for academic and preclinical research. ontosight.aiwikipedia.org

PropertyDescription
Half-life ~59.4 days ontosight.aiwikipedia.org
Decay Mode Electron Capture wikipedia.org
Primary Emissions Low-energy Gamma rays (~35 keV), X-rays (27-32 keV), Auger electrons ontosight.aiwikipedia.org
Final Decay Product Tellurium-125 (stable) wikipedia.org

Overview of Academic Research Trajectories for Diatrizoic Acid I-125

The labeling of diatrizoic acid with Iodine-125 created a radiotracer used in several specific academic research trajectories, primarily focused on pharmacokinetics and biodistribution. These studies leveraged the ability to precisely quantify the presence of the compound in various tissues and fluids.

One significant area of research involved renal function and the clearance of contrast media. Studies in the early 1970s utilized ¹²⁵I-labeled diatrizoic acid to investigate renal transport mechanisms in animal models such as rats. scispace.com Further research examined the elimination kinetics of the compound in patients with no apparent kidney function, providing data on alternative clearance pathways. scispace.com

Another research trajectory focused on the biodistribution of the contrast agent, particularly its penetration across biological barriers. A notable study in 1969 used ¹²⁵I-diatrizoic acid in Rhesus monkeys to determine whether preservatives, specifically parabens, used in commercial formulations of meglumine (B1676163) diatrizoate affected its penetration into the brain. scispace.com The research involved injecting different formulations and measuring the resulting radioactivity in brain tissue. The findings suggested that the addition of parabens may have slightly reduced brain penetration, although the differences were not statistically significant. scispace.com

Formulation Administered to MonkeysFinding
Meglumine diatrizoate 60% with parabens (plus ¹²⁵I-diatrizoic acid)Showed slightly less penetration into the brain compared to the formulation without parabens. scispace.com
Meglumine diatrizoate 60% without parabens (plus ¹²⁵I-diatrizoic acid)Served as the primary comparison group for the paraben-containing formula. scispace.com
Sodium diatrizoate 50% (plus ¹²⁵I-diatrizoic acid)Included for comparative analysis of different salt forms of the agent. scispace.com

More recent research has explored the functionalization of diatrizoic acid for novel applications. For instance, an amino derivative of diatrizoic acid (ADA) was synthesized to enable its loading into liposomes. researchgate.net In these preclinical studies, the compound was labeled with I-125 to act as a tracer, allowing researchers to follow the liposomes and confirm their contents. elsevierpure.com This demonstrates a continuing academic interest in using labeled forms of diatrizoic acid to develop and validate new drug delivery and imaging systems.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9I3N2O4 B12795227 Diatrizoic acid I-125 CAS No. 768297-07-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

768297-07-0

Molecular Formula

C11H9I3N2O4

Molecular Weight

607.91 g/mol

IUPAC Name

3,5-diacetamido-2,4,6-tris(125I)(iodanyl)benzoic acid

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)/i12-2,13-2,14-2

InChI Key

YVPYQUNUQOZFHG-DQKAYFEISA-N

Isomeric SMILES

CC(=O)NC1=C(C(=C(C(=C1[125I])C(=O)O)[125I])NC(=O)C)[125I]

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I

Origin of Product

United States

Radiochemical Synthesis and Derivatization of Diatrizoic Acid I 125

Precursor Synthesis Strategies for Radiometallation and Conjugation

The versatility of diatrizoic acid as a radiopharmaceutical scaffold lies in its ability to be chemically modified for conjugation to targeting moieties or for integration into delivery systems. The synthesis of suitable precursors is the foundational step for these applications.

Synthesis of Amino Diatrizoic Acid (ADA) Derivatives

The synthesis of Amino Diatrizoic Acid (ADA) derivatives begins with the formation of the key intermediate, 3,5-diamino-2,4,6-triiodobenzoic acid. One synthetic route involves the reaction of 3,5-diaminobenzoic acid with iodine monochloride to produce the triiodinated diamino intermediate. This intermediate can then be acylated using acetic anhydride to yield diatrizoic acid. google.compatsnap.com

Alternatively, a solid-phase synthesis approach has been developed to simplify purification. In this method, 3,5-diaminobenzoic acid is first bonded to a hydroxymethyl resin. This is followed by an iodination reaction with iodine monochloride and subsequent acylation with acetic anhydride. Finally, the diatrizoic acid derivative is cleaved from the resin. google.com

Another method for preparing the 3,5-diamino-2,4,6-triiodobenzoic acid intermediate involves reacting 3,5-diaminobenzoic acid with sulfuric acid, potassium iodide, and hydrogen peroxide. patsnap.com This diamino intermediate serves as a versatile precursor for a variety of ADA derivatives. Further functionalization of the amino groups can be achieved through standard amine chemistry to introduce linkers or reactive groups suitable for conjugation to biomolecules. While specific examples of ADA derivatives for the applications below are not extensively detailed in the literature, their synthesis would follow established bioconjugation principles.

Functionalization of Diatrizoic Acid for Liposome (B1194612) and Nanoparticle Integration

Diatrizoic acid can be functionalized for incorporation into liposomes and nanoparticles to enhance its delivery and imaging properties. For liposomal formulations, diatrizoic acid can be modified to improve its encapsulation efficiency and stability within the aqueous core of the liposomes. Studies have characterized liposomes containing 125I-labeled diatrizoate, investigating their permeability and clearance rates. nih.gov The surface of these liposomes can be further modified with targeting ligands.

For nanoparticle integration, the carboxyl group of diatrizoic acid can be activated to form covalent linkages with amine-functionalized nanoparticles. This has been demonstrated with the conjugation of diatrizoic acid to dendrimer-entrapped gold nanoparticles and LAPONITE® nanodisks. Such nanocomplexes have shown enhanced X-ray attenuation compared to free diatrizoic acid. The functionalization process typically involves activating the carboxylic acid of diatrizoic acid with a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) to facilitate amide bond formation with amine groups on the nanoparticle surface.

Table 1: Examples of Diatrizoic Acid Functionalization for Nanoparticle Integration

Nanoparticle TypeFunctionalization ChemistryPurpose
Gold Nanoparticles (AuNPs)EDC coupling to amine-terminated dendrimersEnhanced X-ray attenuation
LAPONITE® nanodisksEDC coupling to aminated nanodisksCT imaging contrast agent

Derivatization for Bile Acid and Steroid Conjugation Studies

The derivatization of diatrizoic acid for conjugation to bile acids and steroids is an area of interest for developing targeted imaging agents. While direct synthesis of diatrizoic acid-bile acid or -steroid conjugates is not extensively reported, the chemical principles for their formation are well-established.

Bile acids can be conjugated to other molecules, such as fatty acids or peptides, typically through an amide bond at the C-3 or C-24 position. nih.govrsc.orgnih.gov For instance, cholic acid can be conjugated with fatty acids via an amide linkage at the 3-position. nih.govnih.gov Similarly, diatrizoic acid, with its carboxylic acid handle, could be activated and coupled to an amino-functionalized bile acid derivative. Conversely, an amino derivative of diatrizoic acid (ADA) could be conjugated to the carboxylic acid of a bile acid.

The synthesis of steroid bioconjugates often involves linking the steroid moiety to another molecule via a covalent bond. mdpi.comnih.gov For example, allopregnanolone has been derivatized to form a pyridinium salt bioconjugate. mdpi.com A similar strategy could be employed to link diatrizoic acid to a steroid by first introducing a suitable functional group on the steroid, such as an amine or a carboxylic acid, and then coupling it to a derivatized diatrizoic acid.

Direct Radioiodination Methodologies for Diatrizoic Acid with Iodine-125

Direct radioiodination of a suitable precursor is a common and efficient method for preparing 125I-labeled compounds. For diatrizoic acid, isotopic exchange reactions are particularly relevant.

Aromatic Finkelstein Reaction for Isotopic Exchange Labeling

The Finkelstein reaction, which involves the exchange of one halogen for another, can be adapted for aromatic systems to introduce a radioiodine isotope. wikipedia.org While the classic Finkelstein reaction is an SN2 process typically used for alkyl halides, the aromatic version requires a catalyst. wikipedia.orgnih.gov This reaction is an equilibrium process, but it can be driven to completion by using a large excess of the desired halide salt. wikipedia.org

For the radioiodination of diatrizoic acid, a precursor where one of the iodine atoms is replaced by a better leaving group, such as bromine, would be synthesized. This bromo-diatrizoic acid precursor would then undergo an isotopic exchange reaction with Na125I. The aromatic Finkelstein reaction is often catalyzed by copper(I) iodide in combination with diamine ligands. wikipedia.orgorganic-chemistry.org Nickel bromide with tri-n-butylphosphine has also been used as a catalyst. wikipedia.org

A photo-induced, metal-catalyst-free aromatic Finkelstein reaction has also been developed. organic-chemistry.org This method utilizes UV light to facilitate the halogen exchange on aryl bromides or chlorides with sodium iodide in acetonitrile. organic-chemistry.org The addition of a catalytic amount of elemental iodine can improve the reaction yield. organic-chemistry.org This approach offers a milder alternative to traditional metal-catalyzed methods. organic-chemistry.org

Copper-Catalyzed Nucleophilic Isotopic Exchange Reactions

Copper-catalyzed reactions are a cornerstone of modern radioiodination chemistry. These methods can be used for the nucleophilic introduction of 125I into an aromatic ring. One prominent strategy is the copper-mediated radioiodination of aryl boronic acid precursors (Chan-Evans-Lam coupling). researchgate.net In this approach, a boronic acid or ester derivative of diatrizoic acid would be synthesized and then reacted with Na125I in the presence of a copper catalyst. nih.govresearchgate.net

Copper(II) precatalysts with phenanthroline ligands have been shown to be effective for the radioiodination of a variety of aryl boronic acids at room temperature, achieving high radiochemical conversions. nih.gov The reaction conditions are generally mild and tolerate a range of functional groups. nih.govorganic-chemistry.org

Alternatively, a direct copper-catalyzed halogen exchange on an aryl bromide or iodide precursor can be performed. This method, a form of the aromatic Finkelstein reaction, typically employs a copper(I) catalyst, a ligand such as a diamine, and Na125I in a suitable solvent like dioxane at elevated temperatures. organic-chemistry.org This approach has been successfully applied to the synthesis of various 125I-labeled compounds. nih.govorganic-chemistry.org

Table 2: Key Parameters in Copper-Catalyzed Radioiodination

ParameterDescriptionRelevance to Diatrizoic Acid I-125 Synthesis
Precursor Aryl boronic acid/ester or aryl bromide/iodideA diatrizoic acid derivative with a boronic acid or bromide substituent would be required.
Catalyst Typically Cu(I) or Cu(II) salts (e.g., CuI, Cu(OTf)2)The choice of catalyst can influence reaction efficiency and mildness.
Ligand Often diamines or phenanthroline derivativesLigands stabilize the copper catalyst and facilitate the reaction.
125I Source Na125IThe radioactive iodide source for the labeling reaction.
Solvent Dioxane, acetonitrile, or other polar aprotic solventsThe solvent can affect the solubility of reactants and the reaction rate.
Temperature Can range from room temperature to elevated temperaturesMilder conditions are generally preferred to preserve the integrity of the molecule.

Optimization of Radiochemical Yield and Purity for I-125 Labeling

The efficiency of the I-125 labeling process is determined by the radiochemical yield (RCY) and the radiochemical purity (RCP). Optimization of these parameters is critical for producing a high-quality radiolabeled compound. Several factors can influence the outcome of the radiosynthesis, including reaction temperature, reaction time, pH of the reaction mixture, and the concentration of the precursor and oxidizing agent (if used).

A systematic approach to optimization involves varying these parameters and analyzing the resulting RCY and RCP. For instance, a series of experiments could be conducted as outlined in the table below, using a constant amount of precursor and I-125.

Table 1: Optimization of I-125 Labeling Conditions for Diatrizoic Acid This table presents hypothetical data for illustrative purposes.

Experiment ID Temperature (°C) Time (min) pH Radiochemical Yield (%) Radiochemical Purity (%)
DA-I125-Opt-01 80 30 5.5 65 92
DA-I125-Opt-02 100 30 5.5 78 95
DA-I125-Opt-03 120 30 5.5 85 97
DA-I125-Opt-04 120 60 5.5 92 98
DA-I125-Opt-05 120 90 5.5 91 96
DA-I125-Opt-06 120 60 4.5 88 97

Based on such optimization studies, the ideal conditions for labeling diatrizoic acid with I-125 can be determined to consistently achieve high radiochemical yield and purity.

Radiochemical Quality Control and Characterization

Following synthesis, rigorous quality control is essential to ensure the identity, purity, and specific activity of the this compound.

Assessment of Radiochemical Purity via Radio-Thin Layer Chromatography (Radio-TLC)

Radio-Thin Layer Chromatography (Radio-TLC) is a widely used technique for the rapid and effective determination of radiochemical purity. longdom.orgescholarship.org This method separates the desired radiolabeled compound from potential radiochemical impurities, such as free I-125 iodide.

For the analysis of this compound, a suitable TLC system would consist of a stationary phase (e.g., silica gel plates) and a mobile phase (a solvent or mixture of solvents). The choice of the mobile phase is critical to achieve good separation between the labeled diatrizoic acid and free iodide. A typical procedure involves spotting a small aliquot of the reaction mixture onto the TLC plate and allowing the mobile phase to ascend the plate. The distribution of radioactivity along the plate is then measured using a radio-TLC scanner.

The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is characteristic for each compound in a given TLC system. Free I-125 iodide will typically have a different Rf value than the much larger and more complex this compound molecule.

Example of Radio-TLC Analysis:

Stationary Phase: Silica Gel 60 F254

Mobile Phase: A mixture of ethyl acetate and acetic acid (e.g., 95:5 v/v)

Expected Rf Values:

this compound: ~0.4-0.5

Free I-125 Iodide: ~0.9-1.0

By integrating the radioactivity in the respective peaks, the radiochemical purity can be calculated as:

RCP (%) = (Activity of this compound peak / Total Activity on the strip) x 100

A radiochemical purity of >95% is generally considered acceptable for most applications.

Determination of Specific Activity and Radiochemical Yield

Radiochemical Yield (RCY):

The radiochemical yield is the percentage of the initial radioactivity that has been incorporated into the desired product. nih.gov It is a measure of the efficiency of the synthesis reaction. The RCY is typically determined by analyzing an aliquot of the crude reaction mixture using Radio-TLC or radio-HPLC before purification.

RCY (%) = (Activity of this compound in crude product / Initial activity of I-125 used) x 100

Specific Activity:

Specific activity is a crucial parameter for radiolabeled compounds, representing the amount of radioactivity per unit mass of the compound. It is typically expressed in units such as Gigabecquerels per micromole (GBq/µmol) or Curies per millimole (Ci/mmol). A high specific activity is often desirable, as it allows for the administration of a small mass of the compound while still delivering a sufficient amount of radioactivity for imaging or therapeutic purposes.

The specific activity can be calculated if the total activity of the purified product and the total mass of the diatrizoic acid (both labeled and unlabeled) are known. The mass can be determined using analytical techniques such as UV-Vis spectrophotometry by comparing the absorbance of the sample to a standard curve of known concentrations of non-radiolabeled diatrizoic acid.

Table 2: Representative Quality Control Data for Purified this compound This table presents hypothetical data for illustrative purposes.

Parameter Method Result Acceptance Criteria
Appearance Visual Inspection Clear, colorless solution Clear, colorless solution
pH pH meter 6.8 6.5 - 7.5
Radiochemical Purity Radio-TLC 98.5% ≥ 95%
Radiochemical Yield Radio-TLC (crude) 92% Report

Advanced Formulation and Delivery System Research with Diatrizoic Acid I 125

Liposomal Encapsulation and Remote Loading Mechanisms

Liposomes, as versatile vesicular systems, offer a promising platform for delivering both hydrophilic and hydrophobic compounds. For iodinated contrast agents, encapsulation can lead to longer circulation times and passive accumulation in tissues with fenestrated vasculature, such as tumors. The key to an effective liposomal formulation lies in the efficiency and stability of the drug loading process. Remote loading techniques, which involve loading the agent into pre-formed liposomes, are often superior to passive encapsulation methods, achieving higher loading efficiencies and greater stability. nih.govnih.gov

To enable remote loading, which typically requires an ionizable functional group, the standard diatrizoic acid molecule must be chemically modified. Researchers have synthesized an amino-diatrizoic acid (ADA) derivative by introducing a primary amine. nih.govresearchgate.net This modification allows the molecule to be actively loaded into liposomes using a transmembrane pH gradient. nih.govresearchgate.net The unprotonated, neutral form of the ADA can cross the lipid bilayer, while the acidic interior of the liposome (B1194612) protonates the amine group, trapping the now-charged molecule within the aqueous core. nih.govresearchgate.net

Two primary methods for generating the necessary transmembrane pH gradient for loading amine-functionalized molecules like ADA have been extensively investigated: the ammonium (B1175870) sulfate (B86663) gradient and the citrate-based system. nih.gov

Ammonium Sulfate Gradient: This method involves preparing liposomes in an ammonium sulfate solution. nih.gov A pH gradient is established when ammonia (B1221849) (NH₃), a neutral species, diffuses out of the liposome, leaving behind protons and creating an acidic interior. liposomes.ca This technique has been shown to be effective for the stable entrapment of various amphipathic weak bases. nih.gov Studies on ADA loading demonstrated that this method is viable, though its efficiency can be highly dependent on the external pH. nih.govthno.org

Citrate-Based Systems: In this approach, liposomes are prepared with an acidic citrate (B86180) buffer (e.g., pH 4.0) in their core. nih.govliposomes.ca A transmembrane pH gradient is then instantly created by raising the pH of the external buffer to a neutral or slightly alkaline value (e.g., pH 7.0). nih.gov This method offers a straightforward way to generate a significant pH difference (e.g., ΔpH = 3.0) with minimal dilution or complex purification steps. nih.gov Research has shown that the citrate-based gradient method can achieve exceptionally high loading efficiencies for ADA derivatives. nih.govresearchgate.net

Achieving a high loading efficiency and ensuring the stability of the encapsulated Diatrizoic Acid I-125 are critical for the formulation's viability. Research has focused on optimizing several parameters of the remote loading process. nih.gov Factors investigated include the external buffer pH, the ratio of the drug to lipid, and the incubation time and temperature. nih.govthno.org

For citrate-based systems, an external pH of 7.0 was identified as optimal for loading an amino-diatrizoic acid derivative into PEGylated liposomes. nih.gov Under these optimized conditions, quantitative loading efficiencies of over 99% were achieved. nih.gov The stability of the resulting radiolabeled liposomes has also been shown to be excellent. In one study, [¹²⁴I]ADA-loaded liposomes prepared with a citrate gradient demonstrated an encapsulation efficiency of 98 ± 1% after incubation in buffer at 25°C for 168 hours, indicating minimal leakage of the radiotracer. nih.gov The choice of lipid composition, particularly the inclusion of cholesterol and PEGylated lipids, also plays a crucial role in enhancing the in vivo stability of radiolabeled liposomes by reducing leakage in the presence of serum proteins. researchgate.netmdpi.com

Table 1: Optimization of Remote Loading for Amino-Diatrizoic Acid (ADA) into Liposomes
ParameterMethodConditionResult/FindingReference
Loading MethodCitrate GradientInternal pH 4.0, External pH 7.0Quantitative loading efficiency (>99%) achieved. nih.gov
Loading MethodAmmonium Sulfate GradientExternal pH 6.0-9.0Loading efficiency is highly dependent on external pH. nih.govthno.org
StabilityCitrate Gradient Loaded [¹²⁴I]ADA LiposomesIncubation in HEPES buffer at 25°C for 168 hoursEncapsulation remained high at 98 ± 1%, showing excellent stability. nih.gov
Radiolabeling YieldAromatic Finkelstein ReactionSynthesis of [¹²⁵I]ADAPurified radiochemical yield of 64% with >94% purity. nih.gov
Liposome CompositionDSPC/Chol/DSPE-PEGIncubation in human serumRigid, PEGylated liposomes showed less than 15% leakage over 6 days. researchgate.net

Evaluating the permeability of drug formulations across biological barriers is a fundamental step in preclinical development. The Caco-2 cell monolayer is a widely accepted in vitro model that mimics the human intestinal epithelium and is used to predict the in vivo absorption of compounds. nih.govplos.org In these studies, cells are grown on porous membranes, and the transport of the test compound from the apical (luminal) to the basolateral (blood) side is measured to determine an apparent permeability coefficient (Papp). nih.gov

This model can be used to classify compounds as poorly, moderately, or well-absorbed. nih.gov For liposomal formulations, the Caco-2 model can help determine if the encapsulation vehicle enhances or hinders the transport of the active compound across the epithelial layer. plos.orgnih.gov While the Caco-2 model is a standard for assessing intestinal permeability, specific permeability data for this compound loaded liposomes is not extensively detailed in the reviewed literature. However, the methodology provides a clear framework for future investigations into the oral bioavailability potential of such advanced formulations.

Nanoparticle Conjugation and Dendrimer-Based Architectures

Beyond liposomes, other nanostructures like dendrimers and gold nanoparticles offer unique advantages for creating advanced imaging agents. Dendrimers are highly branched, monodisperse macromolecules with a well-defined architecture that can be precisely engineered. mdpi.com They can serve as templates or scaffolds for creating more complex nanodevices, such as dendrimer-entrapped gold nanoparticles (Au DENPs). rsc.orgresearchgate.net This approach combines the properties of gold (high atomic number and X-ray attenuation) with the versatility of dendrimers, creating a powerful platform for imaging applications. rsc.org

Researchers have successfully developed nanocomplexes by integrating diatrizoic acid with dendrimer-entrapped gold nanoparticles. rsc.orgresearchgate.net In a typical approach, amine-terminated poly(amidoamine) (PAMAM) dendrimers, often of generation 5 (G5), are used as templates to synthesize gold nanoparticles within their interiors. rsc.orgnih.gov The diatrizoic acid (DTA) is then covalently conjugated to the surface of the dendrimer using coupling chemistry, such as the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) reaction. researchgate.net

This method allows for a high payload of iodine atoms to be combined with the gold core in a single, stable nanostructure. rsc.org Studies have shown that a significant number of DTA molecules can be loaded onto each Au DENP. For example, one study reported the loading of 59 DTA molecules on average per G5 Au DENP. researchgate.net The resulting Au DENP-DTA nanocomplexes exhibit good stability in aqueous solutions and demonstrate enhanced X-ray attenuation properties compared to iodine agents or pure Au DENPs alone. rsc.orgresearchgate.netrsc.org

Table 2: Characteristics of Diatrizoic Acid-Dendrimer-Gold Nanoparticle Formulations
Nanoparticle TypeDendrimer TemplateKey ModificationsSizeKey FindingReference
Au DENP-DTAG5 PAMAMConjugation with Diatrizoic acid (DTA)Not specifiedLoaded ~59 DTA molecules per particle; enhanced X-ray attenuation. rsc.orgresearchgate.net
Au DSNPs-DTAG5 PAMAM-DTADTA pre-conjugated to dendrimer, then AuNP formation~6 nmStable under various pH/temperatures; non-cytotoxic. researchgate.netrsc.org
Au DENPs-FA-DTAG5 PAMAMConjugated with Folic Acid (FA) and DTANot specifiedEnabled targeted CT imaging of cancer cells overexpressing folate receptors. nih.gov
99mTc-Au DENPs-FAG2 PAMAMConjugated with Folic Acid (FA) and DTPA for 99mTc chelation~1.6 nm (Au core)Successful for targeted dual-mode SPECT/CT imaging of tumors. acs.org

A major advantage of dendrimer-based platforms is the ability to attach targeting ligands to their surface, enabling the specific delivery of the imaging agent to tissues or cells of interest. This active targeting strategy can significantly improve imaging contrast and reduce off-target accumulation. mdpi.comnih.gov

A prominent example in preclinical research is the use of folic acid (FA) as a targeting moiety. nih.gov Many types of cancer cells overexpress the folate receptor (FAR) on their surface. By conjugating folic acid to the surface of Au DENP-DTA nanoparticles, the resulting nanoprobes can specifically bind to and be taken up by these cancer cells. nih.gov In vitro and in vivo studies have demonstrated that FA-modified Au DENP-DTA nanoparticles enable targeted computed tomography (CT) imaging of FAR-positive cervical cancer cells. nih.gov This targeting strategy has been successfully applied to other dendrimer-nanoparticle systems as well, using ligands like peptides to target different receptors for SPECT/CT imaging of gliomas and other tumors. acs.orgsnmjournals.orgnih.gov

Development of Alternative Carrier Systems for Research Probes

The utility of this compound as a research probe is significantly enhanced by its incorporation into advanced delivery systems. These carriers are designed to control the biodistribution and pharmacokinetics of the radiolabeled compound, enabling more precise tracking and imaging in preclinical studies. rsc.orgscienceopen.com Research has primarily focused on encapsulating this compound within nanoparticle platforms, with liposomes emerging as a highly versatile and extensively studied system. scispace.commdpi.com

A pivotal advancement in this area is the modification of diatrizoic acid to facilitate efficient encapsulation. nih.gov Researchers have synthetically functionalized the standard diatrizoic acid molecule with a primary amine group to create amino diatrizoic acid (ADA). nih.govresearchgate.netresearchgate.net This modification is crucial as it allows for a "remote loading" mechanism into liposomes. nih.govencyclopedia.pub This technique utilizes a transmembrane pH gradient, where a lower pH inside the liposome serves to protonate the amine group of the ADA, effectively trapping the molecule within the carrier with high efficiency. nih.govresearchgate.net This method is a significant improvement over passive encapsulation techniques, which often suffer from low efficiency. nih.gov

Studies have demonstrated the successful loading of [¹²⁵I]ADA into PEGylated, or "stealth," liposomes. nih.govresearchgate.net These liposomes are designed to evade rapid clearance by the immune system, thereby prolonging circulation time. mdpi.com Research has explored the optimization of this remote loading process by varying parameters such as the type of pH gradient (e.g., ammonium sulfate or citrate-based), the pH of the buffers, the compound-to-lipid ratio, and the duration of the loading procedure. nih.gov

The resulting radiolabeled liposomes have shown promising characteristics for research applications. For instance, liposomes loaded with radioiodinated ADA have achieved loading efficiencies greater than 70% after a two-hour incubation period. scispace.com Furthermore, these systems exhibit good stability in vivo, a critical factor for reliable tracking. scispace.com One study demonstrated this stability by observing that only 1% of the injected radioactivity per gram of tissue was found in the thyroid after 72 hours, indicating minimal de-iodination of the probe. scispace.com

Beyond liposomes, other nanostructures such as polymeric nanoparticles and gold nanoparticles have been explored as carriers for diatrizoic acid and its radioiodinated analogues. mdpi.comnih.govresearchgate.net For example, glycol chitosan (B1678972) has been conjugated with diatrizoic acid to form self-assembled nanoparticles for imaging purposes. nih.govthno.org Similarly, gold nanoparticles have been labeled with Iodine-125 and conjugated with targeting moieties to create probes for targeted imaging of specific biological processes like inflammation or tumor tracking. nih.govresearchgate.netacs.org These platforms offer the potential for multimodal imaging, combining the radio-opacity of iodine for CT scans with the gamma emission of I-125 for SPECT imaging. researchgate.netresearchgate.net

The development of these alternative carrier systems represents a significant step forward in the application of this compound as a research probe, offering enhanced stability, controlled biodistribution, and the potential for targeted and multimodal imaging. rsc.orgfortunejournals.com

Research Findings on Liposomal Carrier Systems for Amino Diatrizoic Acid (ADA) I-125

Carrier SystemLoading MethodKey FindingsReference
PEGylated LiposomesRemote loading via transmembrane pH gradient (Ammonium Sulfate or Citrate-based)Enabled efficient encapsulation of a synthetically functionalized amino-diatrizoate (ADA). [¹²⁵I]ADA was successfully loaded as part of the optimization procedure for a versatile theranostic platform. nih.govresearchgate.net
LiposomesRemote loading of [¹²⁵I]Amino Diatrizoic Acid (ADA)Achieved >70% loading efficiency after 2 hours. Demonstrated good in vivo stability with only 1% ID/g of radioactivity in the thyroid after 72 hours. scispace.com
PEGylated LiposomesRemote loading of radioiodinated Amino Diatrizoic Acid (ADA)A novel method developed for loading radioiodinated compounds like [¹²⁵I]ADA and [¹²⁴I]ADA into liposomes using a transmembrane pH gradient. scienceopen.comkcl.ac.uk

Overview of Nanoparticle Systems Investigated for Diatrizoic Acid Delivery

Nanoparticle TypeCore ComponentsKey Features for Research ProbesReference
LiposomesPhospholipids (e.g., DPPC, DSPE-PEG2000), CholesterolCan encapsulate hydrophilic agents like [¹²⁵I]ADA in the aqueous core; PEGylation prolongs circulation time. mdpi.comnih.govnih.gov
Polymeric NanoparticlesGlycol Chitosan, Diatrizoic Acid (DTA)Self-assembles into nanoparticles; can be used for dual-modal imaging (CT/US). mdpi.comthno.org
Gold Nanoparticles (AuNPs)Gold (core)Can be directly radiolabeled with ¹²⁵I and functionalized with targeting ligands (e.g., antibodies, peptides) for targeted imaging. nih.govresearchgate.netacs.org

In Vitro Research Methodologies and Applications of Diatrizoic Acid I 125

Cellular and Subcellular Research Models

The properties of Diatrizoic acid I-125 lend themselves to several cellular and subcellular research applications, from investigating molecular interactions at the receptor level to imaging whole-cell constructs.

Studies on Nuclear Receptor Binding Inhibition (e.g., Triiodothyronine binding)

Diatrizoic acid and other iodinated contrast agents have been studied for their capacity to interfere with hormone binding to nuclear receptors. In vitro studies have demonstrated that diatrizoate can inhibit the binding of [¹²⁵I]-labeled triiodothyronine (T3) to rat liver nuclear receptors. This inhibitory effect is a crucial area of research, as it suggests that such agents can modulate thyroid hormone action at the cellular level. The competitive binding assays typically involve incubating isolated cell nuclei or nuclear extracts with [¹²⁵I]T3 in the presence of varying concentrations of the contrast agent. The degree of inhibition is quantified by measuring the displacement of the radiolabeled T3 from the receptors. While diatrizoate was shown to be an effective inhibitor, other contrast agents like ipodate were found to be more potent in these in vitro systems.

Investigation of Cellular Stress Pathways and Apoptosis Induction in Cell Lines

The cytotoxic potential of diatrizoic acid has been a subject of significant in vitro investigation, particularly concerning its effects on renal cells. Research has shown that diatrizoate can induce cell death, with the specific pathway being dependent on the cell line studied.

In studies using the Madin-Darby Canine Kidney (MDCK) cell line, exposure to diatrizoate was found to induce apoptosis. nih.govtandfonline.comtandfonline.com Conversely, in the LLC-PK1 porcine kidney cell line, the same compound triggered necrosis. nih.govtandfonline.comtandfonline.com Interestingly, these cytotoxic effects were observed to be independent of the generation of reactive oxygen species (ROS), as no increase in hydrogen peroxide, superoxide anion, or malondialdehyde was detected. nih.govtandfonline.com This suggests a direct cytotoxic mechanism not mediated by oxidative stress in these specific models.

However, research on human proximal tubule (HK-2) cells presents a different mechanism. In this cell line, diatrizoic acid was shown to induce cytotoxicity by dysregulating calcium, leading to mitochondrial dysfunction, mitophagy, and significant oxidative stress. nih.gov This was evidenced by an increase in oxidative stress biomarkers like protein carbonylation and 4-hydroxynonenol (4HNE) adduct formation. nih.gov The downstream effect was the activation of apoptosis, confirmed by the induction of caspase 3 and caspase 12. nih.gov These divergent findings underscore the importance of the chosen cellular model in mechanistic toxicological studies.

Table 1: In Vitro Cytotoxic Effects of Diatrizoic Acid on Various Cell Lines

Cell Line Cell Type Observed Effect Role of Oxidative Stress Key Findings
MDCK Canine Kidney Epithelial Apoptosis Independent of ROS nih.govtandfonline.com Diatrizoate induces programmed cell death without evidence of oxidative stress. nih.govtandfonline.com
LLC-PK1 Porcine Kidney Epithelial Necrosis Independent of ROS nih.govtandfonline.com Diatrizoate causes cell death through necrosis in this model. nih.govtandfonline.com

| HK-2 | Human Kidney Proximal Tubule | Apoptosis | Mediated by Oxidative Stress nih.gov | Cytotoxicity is linked to calcium dysregulation, mitochondrial dysfunction, and caspase activation. nih.gov |

This table is interactive. Click on the headers to sort the data.

Micro-Computed Tomography (Micro-CT) Imaging of Cell Culture Samples

Micro-computed tomography (micro-CT) is a non-destructive imaging technique that allows for the three-dimensional visualization of samples. While primarily used for high-density materials like bone, its application can be extended to soft tissues and cell cultures through the use of contrast agents. Iodine-based compounds like diatrizoic acid are effective for this purpose due to their high atomic number and ability to attenuate X-rays.

In the context of in vitro cell culture, diatrizoic acid can be used to enhance the radiopacity of cell masses within three-dimensional scaffolds, making them distinguishable from the surrounding scaffold material and culture medium. mdpi.comnih.govnih.gov The methodology involves incubating the cell-seeded scaffold with a solution of the contrast agent before imaging. This allows researchers to visualize cell distribution, infiltration, and the formation of tissue-like structures within the scaffold without the need for destructive histological sectioning. cam.ac.ukresearchgate.net This technique is invaluable for monitoring the progress of tissue engineering constructs over time.

Membrane Transport and Diffusion Studies

Understanding how a compound traverses biological membranes is fundamental in pharmacology and toxicology. This compound serves as an excellent tracer for such studies due to its ease of detection.

Utilization of Rotating Dialysis Cell Models for Compound Transport Evaluation

The rotating dialysis cell model is a sophisticated in vitro apparatus designed to simulate drug transport across a biological membrane. nih.govnih.gov It consists of a central donor compartment separated from a larger, surrounding acceptor compartment by a semi-permeable dialysis membrane. researchgate.net The entire system is agitated, typically by rotating the donor cell, to ensure proper mixing and to minimize the impact of the unstirred water layer, a common artifact in diffusion studies.

This model has been successfully employed to evaluate the transport of sodium diatrizoate. researchgate.net An aqueous solution of the compound is placed in the donor cell, and its movement across the membrane into the acceptor compartment is monitored over time. The model's parameters, such as membrane type, pH, and the composition of the acceptor fluid, can be adjusted to mimic various physiological conditions, making it a versatile tool for predicting a compound's transport behavior. nih.gov

Analysis of Disappearance and Appearance Profiles across Biological Membranes

Using the rotating dialysis cell model, researchers can generate detailed kinetic profiles for the transport of this compound. By periodically sampling from both the donor and acceptor compartments, one can construct:

A disappearance profile: This plots the decreasing concentration of the compound in the donor compartment over time, reflecting its transport across the membrane.

An appearance profile: This plots the increasing concentration of the compound in the acceptor compartment, reflecting its arrival on the other side of the membrane.

Studies using sodium diatrizoate have demonstrated a strong correlation between the in vitro data generated from this model and in vivo pharmacokinetic data. tandfonline.com This robust relationship validates the rotating dialysis cell model as a predictive tool for the transport of small-molecule drugs.

Table 2: Correlation Between In Vitro and In Vivo Transport Profiles of Diatrizoate

Profile Comparison Description Correlation Coefficient (R²)
In Vitro vs. In Vivo Disappearance Compares the disappearance of diatrizoate from the in vitro donor cell with its disappearance from synovial fluid after intra-articular administration. 0.99 tandfonline.com

| In Vitro vs. In Vivo Appearance | Compares the appearance of diatrizoate in the in vitro acceptor compartment with its appearance in serum after intra-articular administration (deconvolved data). | 0.91 tandfonline.com |

This table is interactive. Click on the headers to sort the data.

Enzymatic Degradation and Metabolic Stability Investigations

Esterases are a class of enzymes that catalyze the hydrolysis of esters into their constituent carboxylic acids and alcohols. In the context of diatrizoic acid, which contains two amide linkages rather than ester bonds, direct degradation by esterases is not a primary metabolic pathway. However, research into derivatives of diatrizoic acid where the carboxyl group is esterified has demonstrated the potential for esterase-mediated hydrolysis.

One study investigated the enzymatic degradation of diatrizoyl double esters, which were synthesized to create potential biodegradable and organ-specific X-ray contrast agents. In these derivatives, diatrizoic acid was linked to molecules like cholesterol or cholic acid via a spacer group containing a carbonate double ester. The in vitro experiments revealed that the cholic acid ester derivatives were susceptible to enzymatic degradation in the presence of pig liver esterase. This suggests that if diatrizoic acid were to be structurally modified to include ester functionalities, these linkages would likely be cleaved by esterases, leading to the release of the parent compound and the corresponding alcohol.

The stability of the cholesterol-derived double esters in the same study was attributed to their low aqueous solubility, which likely limited the access of the enzyme to the ester bonds. This highlights the importance of physicochemical properties in influencing the rate of enzymatic reactions.

Table 1: Representative Data on Esterase-Mediated Degradation of a Hypothetical Diatrizoic Acid Ester Derivative

ParameterValueConditions
Enzyme SourcePig Liver EsterasepH 7.4, 37°C
Substrate Concentration100 µM
Half-life (t½)2.5 hours
Degradation Rate Constant (k)0.277 hr⁻¹
Primary MetabolitesDiatrizoic Acid, Corresponding Alcohol

Note: This table presents hypothetical data for illustrative purposes, based on the principles of esterase-mediated hydrolysis of similar compounds.

The metabolic stability of a xenobiotic compound is significantly influenced by its chemical structure. While diatrizoic acid itself is metabolically quite stable, modifications to its structure could either increase or decrease its susceptibility to metabolic enzymes. General principles of medicinal chemistry can be applied to predict the effects of such modifications.

Introduction of Metabolically Liable Groups: Incorporating functional groups that are known to be targets for metabolic enzymes, such as esters or alkyl chains, would likely decrease the metabolic stability of diatrizoic acid. For instance, the addition of an ester group would render the molecule susceptible to hydrolysis by esterases, as discussed in the previous section.

Steric Hindrance: The introduction of bulky substituents near metabolically active sites can sterically hinder the approach of enzymes, thereby increasing metabolic stability. The core structure of diatrizoic acid, with its three iodine atoms and two acetamido groups surrounding the benzoic acid ring, already provides a degree of steric hindrance that contributes to its metabolic stability.

Electronic Effects: The electron-withdrawing nature of the iodine atoms and the amide groups on the aromatic ring of diatrizoic acid influences its electronic properties and, consequently, its interaction with metabolic enzymes. Modifications that alter the electron density of the ring could potentially affect its metabolic fate.

Blocking Metabolic Hotspots: A common strategy to enhance metabolic stability is to modify or block "metabolic hotspots" – specific atoms or functional groups that are particularly prone to enzymatic attack. While diatrizoic acid does not have obvious metabolic hotspots for phase I oxidative metabolism, any introduced functionalities would need to be assessed for their metabolic liability.

Environmental Accumulation and Fate Studies in Aquatic Biota

Understanding the environmental behavior of compounds like diatrizoic acid is essential for assessing their ecological impact. In vitro studies using aquatic organisms help to determine the potential for bioaccumulation and the dynamics of uptake and elimination.

Bioaccumulation refers to the process by which organisms absorb a substance from their environment at a rate faster than they can eliminate it. Aquatic invertebrates, particularly filter-feeding mollusks, are often used as model organisms for these studies due to their direct and continuous exposure to waterborne contaminants.

Studies on the zebra mussel (Dreissena polymorpha) have shown that diatrizoic acid can be taken up from the surrounding water. Research has demonstrated an increase in the iodine content in the tissues of mussels exposed to diatrizoic acid, with the highest concentrations found in the digestive glands, followed by the gills and gonads. This indicates that the compound is indeed absorbed by the organism. The accumulation appears to be dependent on the exposure concentration.

The kinetics of bioaccumulation can be described by parameters such as the uptake rate constant (k_up) and the bioconcentration factor (BCF), which is the ratio of the concentration of the chemical in an organism to the concentration in the surrounding environment at steady state.

Table 2: Bioaccumulation Kinetics of Diatrizoic Acid in Dreissena polymorpha

Exposure Concentration (µg/L)Uptake Rate Constant (k_up) (L/kg/day)Bioconcentration Factor (BCF) at Day 21Tissue Concentration at Day 21 (µg/kg wet weight)
101.25.858
1001.15.5550
10001.05.25200

Note: The data in this table are representative values derived from published studies and are intended to illustrate the principles of bioaccumulation kinetics.

Uptake and depuration studies provide a comprehensive picture of how an organism processes a chemical over time. The uptake phase involves exposing the organism to a constant concentration of the substance, while the depuration phase involves transferring the organism to a clean environment to measure the rate of elimination.

In studies with Dreissena polymorpha, after a 21-day exposure to diatrizoic acid, a subsequent 4-day depuration period showed a rapid decrease in the concentration of the compound in the mussel tissues. This suggests that while diatrizoic acid is taken up by the organism, it is also eliminated relatively quickly once the external source is removed.

The rates of these processes are quantified by the uptake rate constant (k_up) and the depuration rate constant (k_dep). The half-life (t½) of the compound in the organism, which is the time it takes for the concentration to decrease by half during the depuration phase, can be calculated from the depuration rate constant.

Table 3: Uptake and Depuration Patterns of Diatrizoic Acid in an Aquatic Invertebrate Model

ParameterValue
Uptake Phase (21 days)
Uptake Rate Constant (k_up)1.1 L/kg/day
Depuration Phase (4 days)
Depuration Rate Constant (k_dep)0.35 day⁻¹
Biological Half-life (t½)1.98 days

Note: This table provides illustrative kinetic parameters based on experimental findings with diatrizoic acid in aquatic invertebrates.

In Vivo Experimental Models and Applications of Diatrizoic Acid I 125

Preclinical Imaging Research Using Radiotracers

Radiolabeling diatrizoic acid with I-125 allows for its use as a tracer in sensitive radionuclide-based imaging modalities. These techniques provide non-invasive, longitudinal insights into biological processes within living animal models, playing a crucial role in translational research. wikipedia.orgsnmjournals.org

Single Photon Emission Computed Tomography (SPECT) / Computed Tomography (CT) Imaging in Murine Tumor Models

It is important to clarify a key technical point regarding the radiolabeling of this compound. Iodine-125 is a gamma-emitting isotope, which is imaged using Single Photon Emission Computed Tomography (SPECT). wikipedia.orgsnmjournals.org Positron Emission Tomography (PET) requires positron-emitting radionuclides, which I-125 is not. Therefore, the appropriate imaging modality for Diatrizoic Acid I-125 is SPECT, often combined with CT for anatomical co-registration (SPECT/CT).

Preclinical SPECT/CT provides three-dimensional images of the tracer's distribution within a small animal. wikipedia.org This modality is instrumental in oncology research for visualizing tumors, assessing the delivery of therapeutic agents, and monitoring treatment response. snmjournals.orgnih.gov In murine tumor models, I-125 labeled molecules, including antibodies and peptides, are used to image the expression of specific cellular targets, such as the c-Met receptor in glioma xenografts. sigmaaldrich.com The high resolution of modern preclinical SPECT systems, capable of achieving sub-millimeter accuracy, allows for detailed visualization of tracer accumulation in tumors and other tissues. wikipedia.orgnih.gov For instance, SPECT/CT has been successfully used to monitor the biodistribution of I-125 labeled oncolytic viruses in pancreatic cancer models and to track I-125 labeled antibodies targeting tumor angiogenesis. nih.govnih.gov

Evaluation of Tissue Biodistribution and Pharmacokinetics of Radiolabeled Conjugates

A primary application of radiolabeling is the quantitative evaluation of a compound's biodistribution and pharmacokinetics. When this compound is conjugated to a larger molecule, such as a monoclonal antibody (MoAb) or a nanoparticle, its distribution profile is dictated by the properties of the conjugate.

Studies involving I-125 labeled immunoconjugates, such as an anti-carcinoembryonic antigen (CEA) antibody conjugated with Interleukin-2 (IL-2), have been performed in athymic mice with human tumor xenografts. nih.gov In these experiments, researchers inject the radiolabeled conjugate and, at various time points, euthanize cohorts of the animals to harvest organs and tumors. The radioactivity in each tissue is measured using a gamma counter to determine the uptake, typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

Such studies have shown that conjugating a radiolabeled antibody to a cytokine like IL-2 can significantly enhance the uptake of the radionuclide in the tumor compared to the antibody alone, without increasing accumulation in most healthy organs. nih.gov This methodology provides critical data on the conjugate's tumor-targeting efficiency and its clearance from the body.

Below is a representative data table illustrating the type of results obtained from a biodistribution study of an I-125 labeled monoclonal antibody/IL-2 conjugate compared to the I-125 labeled antibody alone in a murine xenograft model.

OrganI-125-Antibody (%ID/g) - Day 3I-125-Antibody/IL-2 Conjugate (%ID/g) - Day 3
Blood5.55.8
Tumor4.217.6
Liver3.13.5
Spleen2.93.2
Kidney2.52.8
Lung3.84.1

Data are hypothetical and based on trends reported in literature such as reference nih.gov.

Targeted Imaging of Xenograft Tumor Models in Small Animals

When conjugated to a targeting ligand, this compound can be transformed from a non-specific agent into a probe for targeted molecular imaging. This approach is fundamental to developing new diagnostic agents and radiopharmaceuticals. Xenograft models, where human tumor cells are implanted into immunodeficient mice, are the standard for preclinical evaluation. nih.gov

For example, gold nanoparticles (GNPs) conjugated with a cyclic RGD peptide (which targets αvβ3 integrins expressed on tumor vasculature) and labeled with I-125 have been developed for tumor-targeted imaging and radiosensitization. nih.govresearchgate.net SPECT/CT imaging of mice bearing NCI-H446 tumors after injection of these I-125-cRGD-GNPs showed that tumor uptake reached a peak at 2 hours post-injection. nih.govresearchgate.net This demonstrates the ability of the conjugate to specifically accumulate at the tumor site, enabling clear visualization against background tissues. nih.govresearchgate.net The I-125 label serves as both an imaging tracer to determine the optimal timing for therapy and as a therapeutic radionuclide itself. nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Animal Models

Pharmacokinetic (PK) studies describe how an organism affects a drug, detailing its absorption, distribution, metabolism, and excretion (ADME). Pharmacodynamics (PD) refers to what the drug does to the organism. Using this compound allows for precise PK measurements due to the ease of tracking the radiolabel.

Systemic Clearance and Organ-Specific Tissue Distribution Studies in Rodent Models

As a small, water-soluble molecule, diatrizoate is rapidly distributed throughout the extracellular fluid and is primarily excreted unchanged by the kidneys via glomerular filtration. wikipedia.orgmedscape.comnih.gov Pharmacokinetic studies in rodent models are essential to confirm these properties.

When free I-125 is used to trace the distribution of an iodinated compound, it is critical to account for the potential of in vivo deiodination and the natural affinity of free iodide for the thyroid and stomach. nih.gov Studies investigating the biodistribution of free I-125 in rats show very high uptake in the thyroid, followed by the stomach, with rapid clearance from the blood and most other tissues. nih.gov

A study of free radioiodine in Sprague Dawley rats provides insight into the expected distribution of any I-125 that might be cleaved from a diatrizoate molecule, as well as the general clearance pattern for small molecules. The data below summarizes the activity concentration in various tissues at 1 hour and 24 hours post-injection.

Organ/TissueActivity Concentration at 1 hour (%ID/g)Activity Concentration at 24 hours (%ID/g)
Thyroid150.2252.1
Stomach13.80.8
Lungs1.10.1
Heart0.90.1
Kidneys0.90.1
Blood0.70.03
Liver0.50.04
Spleen0.40.04

Data derived from a biodistribution study of free radioiodide in rats. nih.gov

This rapid clearance from most tissues and excretion via the urinary system is characteristic of small, non-protein-bound contrast agents like diatrizoate. medscape.comnih.gov

Intra-articular Pharmacokinetic Profiling in Large Animal Models (e.g., horses)

While less common, iodinated contrast agents can be administered intra-articularly for imaging joint spaces (arthrography). Understanding the pharmacokinetics within the joint is crucial for optimizing imaging protocols. Large animal models, such as rabbits or horses, are often more translationally relevant for orthopedic studies than rodents.

Studies using cationic iodinated contrast agents in rabbit models have explored the diffusion kinetics within cartilage. nih.gov These agents show a high affinity for glycosaminoglycans (GAGs) in the cartilage, leading to prolonged residence time compared to anionic agents like diatrizoate. In an in vivo rabbit study, a cationic agent reached a steady concentration within the cartilage with a diffusion time constant of 13.8 minutes. nih.gov In contrast, the anionic agent ioxaglate had a more rapid diffusion time constant of 6.5 minutes. nih.gov

Development of Specialized Imaging Modalities for Research

Formulation and Evaluation of Dry Powder Aerosols for Lung Visualization in Animal Studies

In the pursuit of enhanced resolution for biomedical imaging of the lungs, researchers have explored the development of aerosolized contrast agents. nih.govnih.gov Diatrizoic acid has been a compound of interest in this area, with studies focusing on its formulation into dry powder aerosols for direct pulmonary delivery in animal models. nih.govnih.gov

One approach has been the creation of diatrizoic acid nanoparticle agglomerates. nih.gov This technique involves assembling nanoparticles into larger, inhalable microparticles designed to improve deposition into the peripheral regions of the lung. nih.gov The physical properties of these nanoparticle agglomerates are critical for their efficacy as an inhaled contrast agent.

A study involving the formulation of diatrizoic acid nanoparticle agglomerates reported successful creation of particles with characteristics suitable for inhalation. The process involved a solvent/non-solvent precipitation method with sonication. The resulting nanoparticle agglomerates were then evaluated for their dissolution properties and in vivo safety in rats. nih.gov

Histological examination of rat lung tissue after administration of the dry powder by insufflation was performed to assess acute tissue damage. The findings indicated that two hours post-insufflation, there was no evidence of acute alveolar tissue damage. nih.govnih.gov In earlier studies, powdered diatrizoic acid administered to dogs for airway visualization was largely eliminated from the lungs within 18 hours. Histological and ultrastructural examinations in these studies showed a phagocytic reaction to the diatrizoic acid and transient reactive changes in the bronchial mucosa, but no long-term fibrotic changes were observed. nih.gov

Another investigation focused on a diatrizoic acid derivative, N1177, formulated as an excipient-free NanoCluster dry powder for lung visualization. These low-density nanoparticle agglomerates were designed to have aerodynamic diameters of 5 µm or less to facilitate deep lung delivery. nih.gov In vivo studies in rats using this formulation demonstrated a significant contrast enhancement of approximately 120 Hounsfield Units (HU) in the lungs following inhalation, which is considered more than sufficient for thoracic computed tomography (CT) imaging. nih.gov Histological analysis of the lung tissue from these studies revealed no inflammatory response from the N1177 NanoClusters after inhalation. However, a mild hemorrhagic response was noted following the more direct method of dry powder insufflation. nih.gov

These studies collectively suggest that diatrizoic acid and its derivatives can be formulated as dry powder aerosols for effective and safe lung contrast enhancement in animal models, offering a promising modality for preclinical research in pulmonary imaging.

Table 1: Characteristics and In Vivo Findings of Diatrizoic Acid Dry Powder Aerosols in Animal Studies

Formulation Animal Model Key Findings
Diatrizoic acid nanoparticle agglomerates Rats No acute alveolar tissue damage observed 2 hours post-insufflation. nih.govnih.gov
Powdered diatrizoic acid Dogs Majority of contrast medium eliminated from the lungs within 18 hours; showed transient, non-fibrotic inflammatory reactions. nih.gov
N1177 NanoClusters (diatrizoic acid derivative) Rats ~120 HU contrast increase in the lungs after inhalation; no inflammatory response with inhalation, mild hemorrhagic response with insufflation. nih.gov

Environmental Research on Diatrizoic Acid As a Persistent Chemical Entity

Occurrence and Distribution in Water Resources

Due to its high polarity and stability, diatrizoic acid is not efficiently removed in conventional wastewater treatment plants (WWTPs), leading to its release into receiving surface waters and potential infiltration into groundwater.

Diatrizoic acid is frequently detected in the effluents of municipal WWTPs, which are primary sources of this compound in the environment. Studies have reported its presence in treated wastewater at concentrations that can reach the microgram-per-liter range. For instance, monitoring in surface waters heavily influenced by WWTP discharges has revealed maximum concentrations of over 500 ng/l for diatrizoic acid. researchgate.net The incomplete removal during treatment is a key factor in its environmental occurrence. mdpi.com

The persistence of diatrizoic acid also leads to its contamination of groundwater resources. The detection of diatrizoic acid and its transformation products in groundwater highlights its mobility and potential for long-range transport in subsurface environments. nih.gov This is a significant concern as groundwater is a critical source of drinking water. The infiltration of WWTP effluent into aquifers is a recognized pathway for the introduction of diatrizoic acid and other contaminants of emerging concern into these vital water sources. nih.gov

Table 1: Reported Concentrations of Diatrizoic Acid in Water Resources
Water SourceConcentration RangeReference
Surface Water (influenced by WWTP effluent)> 500 ng/L researchgate.net
GroundwaterDetected (quantification varies) nih.gov
Small rivers and streamsHigher concentrations than in larger rivers researchgate.net

The distribution of diatrizoic acid in aquatic environments is not uniform and can exhibit significant spatial and temporal variations. nih.gov Spatially, concentrations are typically highest near the discharge points of WWTPs and decrease with increasing distance downstream due to dilution and potential degradation processes. mdpi.com Higher concentrations have been observed in smaller rivers and streams compared to larger river systems like the Rhine or Main, likely due to lower dilution capacity. researchgate.net

Temporally, the concentration of diatrizoic acid in surface waters can fluctuate based on factors such as the volume of wastewater discharged, seasonal variations in river flow, and the efficiency of WWTPs. researchgate.net For example, during periods of low flow, the concentration of persistent compounds like diatrizoic acid can increase. Understanding these spatio-temporal patterns is crucial for assessing the environmental risk posed by this compound and for developing effective monitoring strategies. nih.gov

Advanced Degradation and Removal Methodologies

The persistence of diatrizoic acid has driven research into advanced treatment technologies capable of its degradation and removal from water. These methods are generally more effective than conventional biological treatments.

Electrochemical methods have shown promise for the degradation of diatrizoic acid. These processes involve the use of electrodes to induce redox reactions that can break down the complex structure of the molecule. A key step in the degradation is deiodination, the removal of iodine atoms from the aromatic ring.

Electrochemical reduction can effectively deiodinate diatrizoic acid, leading to the formation of transformation products such as 3,5-diacetamidobenzoic acid. nih.gov This initial reductive step can be followed by an electrochemical oxidation process to further degrade the deiodinated intermediates, potentially leading to complete mineralization (conversion to CO2, water, and inorganic ions). nih.gov The combination of reduction and oxidation steps offers a comprehensive treatment approach for diatrizoic acid.

Table 2: Electrochemical Treatment of Diatrizoic Acid
ProcessKey OutcomePrimary Transformation ProductReference
Electrochemical ReductionDeiodination3,5-diacetamidobenzoic acid nih.gov
Electrochemical Advanced OxidationMineralizationShort-chain carboxylic acids, CO2 nih.gov
Photoelectro-Fenton (PEF)Complete mineralization within 2 hoursNot applicable (complete breakdown) researchgate.net

Adsorption is another promising technique for the removal of diatrizoic acid from water. This process involves the use of sorbent materials that can bind the target contaminant to their surface. Research has explored the use of novel sorbents, such as coated iron oxide nanoparticles, for this purpose.

For example, superparamagnetic iron oxide nanoparticles coated with methacrylic acid have been tested for the adsorptive removal of diatrizoate. These coated nanoparticles have demonstrated a significant removal efficiency. The performance of such adsorbents depends on factors like pH and the presence of other organic matter in the water, which can compete for adsorption sites.

Advanced Reduction Processes (ARPs) are an emerging class of water treatment technologies that utilize highly reactive reducing radicals to degrade oxidized contaminants. rsc.org These processes are analogous to Advanced Oxidation Processes (AOPs) but employ reducing agents instead of oxidizing agents. mdpi.com

One example of a relevant process for compounds like diatrizoic acid is the UV/persulfate (UV/PS) process. While technically an AOP, it involves reductive mechanisms and demonstrates the principles of using activated species for degradation. In the UV/PS process, persulfate is activated by UV light to generate sulfate (B86663) radicals, which are powerful oxidizing agents that can effectively degrade persistent organic pollutants. Studies on the degradation of diatrizoic acid by the UV/PS process have shown it to be an effective method, with the degradation kinetics and pathways being influenced by factors such as pH and the presence of other substances in the water. The application of ARPs, such as the UV/sulfite process, which generates hydrated electrons, is a promising area of research for the degradation of recalcitrant compounds like diatrizoic acid. rsc.org

Identification and Analysis of Transformation Products and By-products

The environmental persistence of Diatrizoic acid has prompted extensive research into its fate and transformation under various environmental conditions. Laboratory studies and environmental monitoring have identified several transformation products (TPs) and by-products resulting from biotic and abiotic degradation processes. The identification and analysis of these compounds are crucial for a comprehensive understanding of the environmental risk posed by Diatrizoic acid.

Under anaerobic conditions, such as those found in soils and sediments, Diatrizoic acid undergoes a stepwise transformation involving deiodination and deacetylation. nih.gov Research has identified a pathway leading to the formation of seven distinct transformation products. nih.gov The final product in this anaerobic degradation pathway is 3,5-diaminobenzoic acid (DABA), which remains stable under these conditions. nih.gov However, DABA can be further transformed when exposed to an aerobic environment. nih.gov

Advanced Oxidation Processes (AOPs), which are employed in water treatment, have also been shown to degrade Diatrizoic acid, leading to a variety of by-products. Studies utilizing techniques such as UVA-TiO2 and non-thermal plasma (NTP) have identified a total of 14 different transformation products in ultrapure water. researchgate.net Notably, some of these products are specific to the oxidation technique used, with three being exclusive to UVA-TiO2 and two forming only during NTP. researchgate.net One of the identified transformation products resulting from the attack of hydroxyl radicals is 3,5-diacetamide-2,4,6-trihydroxybenzoic acid.

Photodegradation is another significant pathway for the transformation of Diatrizoic acid in the environment. Exposure to ultraviolet (UV) light, particularly UVC irradiation, can lead to the deiodination of the parent compound. scirp.org This process results in the formation of various photolytic transformation products. nih.gov

The identification and quantification of these diverse transformation products and by-products rely on sophisticated analytical techniques. A combination of liquid chromatography-electrospray ionization-tandem mass spectrometry (LC-ESI-MS/MS) and liquid chromatography-inductively coupled plasma-mass spectrometry (LC-ICP-MS) has proven effective for quantifying the identified TPs, even in the absence of authentic standards for some of the compounds. nih.gov

Below are data tables summarizing the identified transformation products of Diatrizoic acid and the analytical methods used for their characterization.

Table 1: Identified Transformation Products of Diatrizoic Acid

Transformation Product NameFormation PathwayReference
2,4,6-triiodo-3,5-diamino-benzoic acidAerobic Biotransformation
Deiodinated Transformation ProductsAnaerobic Transformation nih.gov
Deacetylated Transformation ProductsAnaerobic Transformation nih.gov
3,5-diaminobenzoic acid (DABA)Anaerobic Transformation (Final Product) nih.gov
3,5-diacetamide-2,4,6-trihydroxybenzoic acidAdvanced Oxidation Processes (Hydroxyl Radical Attack)
TP-474A/BAdvanced Oxidation Processes (UVA-TiO2/NTP) researchgate.net
TP-522 (mono-chlorinated)Advanced Oxidation Processes (NTP in high chloride matrix) researchgate.net
TP-586Advanced Oxidation Processes (UVA-TiO2/NTP) researchgate.net
TP-602Advanced Oxidation Processes (UVA-TiO2/NTP) researchgate.net
TP-628Advanced Oxidation Processes (UVA-TiO2/NTP) researchgate.net
Deiodinated photoproductsPhotodegradation (UVC) scirp.org

Table 2: Analytical Methods for the Identification and Analysis of Transformation Products

Analytical TechniqueApplicationReference
Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS)Identification and quantification of transformation products. nih.gov
Liquid Chromatography-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS)Quantification of iodinated transformation products. nih.gov
High-Performance Liquid Chromatography (HPLC)Separation and analysis of transformation products.
Mass Spectrometry (MS)Structural elucidation of transformation products.
Nuclear Magnetic Resonance (NMR) SpectroscopyStructural elucidation of isolated transformation products.

Analytical and Characterization Techniques in Diatrizoic Acid I 125 Research

Radiometric Detection and Quantification

The presence of the Iodine-125 (I-125) radionuclide in Diatrizoic acid I-125 allows for its highly sensitive detection and quantification through radiometric methods. Gamma counting is the primary technique used to measure the radioactivity of I-125 in various biological matrices such as blood, urine, and tissue samples. I-125 decays by electron capture, emitting characteristic low-energy gamma rays and X-rays, principally at 35.5 keV and 27-32 keV, respectively. mtsu.edu

Gamma counters, typically equipped with a sodium iodide (NaI) scintillation detector, are highly efficient at detecting these emissions. mtsu.edu The interaction of the gamma photons with the NaI crystal produces flashes of light (scintillations), which are converted into electrical pulses by a photomultiplier tube. The number of pulses is proportional to the amount of radioactivity in the sample. The efficiency of gamma counters for I-125 is generally high, often exceeding 70%. mtsu.edunih.gov However, factors such as sample volume and geometry can influence counting efficiency. nih.gov

ParameterTypical Value/CharacteristicSignificance in this compound Analysis
Detector TypeSodium Iodide (NaI) Scintillation DetectorHigh efficiency for detecting the low-energy photons of I-125.
Typical Counting Efficiency>70%Allows for sensitive and accurate quantification of radioactivity in biological samples. mtsu.edunih.gov
Energy of Emissions Detected~27-35 keVCorresponds to the characteristic gamma and X-ray emissions of I-125. mtsu.edu
Factors Affecting EfficiencySample volume, geometry, and matrixProper calibration and consistent sample preparation are crucial for accurate results. nih.gov

Chromatographic Separation and Identification

Chromatographic techniques are indispensable for assessing the radiochemical purity and stability of this compound, as well as for detecting and quantifying it at trace levels in environmental samples.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quality control of radiopharmaceuticals. researchgate.net For this compound, HPLC is used to separate the intact radiolabeled compound from potential radiochemical impurities, such as free Iodine-125, and non-radioactive chemical impurities. A stability-indicating HPLC method can also be used to monitor the degradation of the compound over time. nih.gov

The system typically consists of a stationary phase (e.g., a C18 column), a mobile phase (a solvent mixture), and detectors. For radiopharmaceuticals, a radioactivity detector is coupled in series with a UV detector. The UV detector monitors the non-radioactive components, while the radioactivity detector specifically measures the I-125 labeled species. The retention time of the major radioactive peak is compared to that of a non-radioactive diatrizoic acid standard to confirm its identity. The radiochemical purity is calculated as the percentage of the total radioactivity that corresponds to the this compound peak. unm.edu

ParameterTypical Condition/SpecificationPurpose in this compound Analysis
ColumnReversed-phase C18Separation based on hydrophobicity.
Mobile PhaseGradient or isocratic mixture of aqueous buffer and organic solvent (e.g., acetonitrile, methanol)To achieve optimal separation of Diatrizoic acid from its impurities.
DetectorsUV detector coupled with a radioactivity detector (e.g., NaI)Simultaneous detection of chemical and radiochemical species. unm.edu
Key Validation ParametersSpecificity, linearity, accuracy, precision, and robustnessTo ensure the method is reliable for its intended purpose. iu.edu
Acceptance Criteria for Radiochemical PurityTypically ≥95%To ensure the product is safe and effective for its intended use. iu.edu

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the trace analysis of diatrizoic acid in environmental samples such as wastewater, surface water, and groundwater. hpst.cz Due to its widespread use, diatrizoic acid can enter the environment, and LC-MS/MS provides the necessary sensitivity to detect it at nanogram-per-liter (ng/L) levels. hpst.cz

In this technique, the diatrizoate molecule is first separated from other compounds in the sample by liquid chromatography. The eluent from the LC column is then introduced into the mass spectrometer, where the diatrizoate molecules are ionized, typically by electrospray ionization (ESI). The precursor ion corresponding to diatrizoate is then selected and fragmented, and the resulting product ions are detected. This process of selecting a precursor ion and monitoring its specific product ions (Multiple Reaction Monitoring or MRM) provides a high degree of selectivity and sensitivity. nih.gov

ParameterTypical Value/SettingSignificance for Diatrizoate Analysis
Ionization TechniqueElectrospray Ionization (ESI)Efficiently ionizes polar molecules like diatrizoic acid.
Mass AnalyzerTriple Quadrupole (QqQ)Enables Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity.
Precursor Ion (m/z) for Diatrizoate612.8Corresponds to the [M-H]- ion of diatrizoic acid.
Product Ions (m/z) for Diatrizoate486.8, 360.9Characteristic fragments used for confirmation and quantification.
Limit of Quantification (LOQ)Low ng/L rangeDemonstrates the high sensitivity of the method for environmental monitoring. hpst.cz

Elemental and Spectroscopic Characterization

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful technique for elemental analysis, capable of detecting metals and some non-metals at very low concentrations. acs.org In the context of this compound, ICP-MS can be used to accurately quantify the total iodine content, including both the radioactive I-125 and any non-radioactive iodine (I-127). It is also an invaluable tool for the determination of elemental impurities. nih.gov

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the elements present. The resulting ions are then passed into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. This allows for the quantification of specific isotopes. The ability of ICP-MS to provide isotopic information is a significant advantage in radiopharmaceutical analysis. acs.org

ParameterTypical PerformanceRelevance to this compound Analysis
Detection Limitsng/L (ppt) to sub-ng/L levelsEnables the quantification of trace elemental impurities. acs.org
Measurement CapabilityTotal iodine content (I-125 and I-127) and other elemental impuritiesProvides comprehensive information on the elemental composition of the sample.
Dynamic RangeWide linear dynamic rangeAllows for the analysis of both trace and major elements in the same run. acs.org
Sample ThroughputRelatively highSuitable for routine quality control applications.
Coupling with other techniquesCan be coupled with HPLC (HPLC-ICP-MS)For speciation analysis of different iodine-containing compounds. rsc.org

Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES) for Elemental Content in Nanoparticles

Inductively coupled plasma atomic emission spectroscopy (ICP-AES), also known as inductively coupled plasma optical emission spectroscopy (ICP-OES), is a powerful and widely used analytical technique for determining the elemental composition of various samples, including engineered nanoparticles. libretexts.orgwikipedia.org This method is particularly valuable in the characterization of nanoparticles containing this compound, as it allows for the precise quantification of the iodine content, as well as other constituent elements of the nanoparticle matrix.

The fundamental principle of ICP-AES involves the introduction of the sample into a high-temperature argon plasma, typically reaching temperatures of 6,000 to 10,000 K. wikipedia.org At these extreme temperatures, the sample is desolvated, vaporized, and atomized. The atoms and ions are then excited to higher energy levels. As they relax back to their ground state, they emit photons of light at characteristic wavelengths for each element. The intensity of the emitted light is directly proportional to the concentration of the element in the sample, enabling quantitative analysis. wikipedia.org

The ICP-AES instrument is calibrated using standard solutions of known elemental concentrations to generate a calibration curve. The emission intensities of the unknown samples are then compared to this curve to determine the concentration of each element of interest. For this compound nanoparticles, the primary element of interest would be iodine. Additionally, if the nanoparticles have a metallic or other inorganic core, ICP-AES can simultaneously quantify those elements.

The data obtained from ICP-AES analysis is instrumental in quality control during the formulation development and manufacturing processes. It provides critical information on the loading efficiency of the this compound and the consistency between different batches of nanoparticles.

Below is an example of a data table summarizing the results of an ICP-AES analysis of a batch of this compound loaded nanoparticles.

ElementWavelength (nm)Measured Intensity (Counts)Concentration in Digested Solution (µg/L)Calculated Elemental Content in Nanoparticles (µg/mg)
Iodine (I)178.275452,83198.519.7
Gold (Au)242.795876,543190.238.0
Iron (Fe)259.94012,3452.70.54
Zinc (Zn)213.8565,6781.20.24

Microscopic Imaging for Formulation Characterization

Microscopic imaging techniques are indispensable tools in the characterization of nanoparticle-based drug delivery systems. They provide direct visualization of the formulation's morphology, size, and structural integrity. For formulations containing this compound, these techniques are critical for ensuring that the nanoparticles or liposomes are of the appropriate size and shape for their intended application and that the incorporation of the active agent has not adversely affected their structure.

Cryo-Transmission Electron Microscopy (Cryo-TEM) for Liposome (B1194612) and Nanoparticle Structure

Cryo-transmission electron microscopy (Cryo-TEM) has emerged as a powerful technique for the high-resolution imaging of colloidal drug delivery systems, such as liposomes and nanoparticles, in their native, hydrated state. aimspress.comaimspress.comnih.govresearchgate.net Unlike conventional transmission electron microscopy (TEM), which requires dehydration and staining of the sample, potentially introducing artifacts, cryo-TEM involves the rapid vitrification of the sample in a thin layer of amorphous ice. nanoimagingservices.com This process preserves the delicate structures of the nanoparticles and liposomes, allowing for the visualization of their morphology and internal organization with remarkable detail. nanoimagingservices.com

In the context of this compound formulations, cryo-TEM can provide invaluable insights into several key characteristics:

Size and Size Distribution: By imaging a representative population of nanoparticles or liposomes, cryo-TEM allows for the direct measurement of their individual sizes, providing a more accurate size distribution profile compared to bulk measurement techniques like dynamic light scattering (DLS). nanoimagingservices.comresearchgate.net

Encapsulation: While direct visualization of the this compound molecules may be challenging depending on their concentration and the resolution of the instrument, cryo-TEM can reveal changes in the internal structure of the nanoparticles or the aqueous core of liposomes that suggest successful drug loading. aimspress.comnanoimagingservices.com For instance, the presence of electron-dense regions within the particles could indicate the encapsulated agent.

Structural Integrity: Cryo-TEM can be used to assess the stability of the formulation over time or under different conditions by detecting any changes in particle morphology, such as aggregation, fusion, or leakage.

The sample preparation for cryo-TEM involves applying a small volume of the nanoparticle suspension to a TEM grid, blotting away the excess liquid to create a thin film, and then rapidly plunging the grid into a cryogen, such as liquid ethane. The vitrified sample is then transferred to the TEM for imaging under cryogenic conditions.

The following table presents representative data that could be obtained from a cryo-TEM analysis of a this compound liposomal formulation.

ParameterMeasurementStandard DeviationNumber of Particles Measured
Mean Diameter (nm)125.4± 15.2200
Polydispersity Index (PDI)0.11--
LamellarityUnilamellar->95% of observed vesicles
MorphologyPredominantly Spherical->98% of observed vesicles

Theoretical and Mechanistic Studies of Diatrizoic Acid I 125

Pharmacokinetic Modeling and Simulation

The pharmacokinetic profile of iodinated contrast agents, including Diatrizoic Acid I-125, is often characterized using multi-compartment models. These mathematical frameworks are essential for predicting the temporal distribution of the compound throughout the body's various physiological spaces.

Development and Validation of Multi-Compartment Models for Drug Transport

The transport of this compound and similar iodinated contrast media within the body is typically best described by a two-compartment open model. This model conceptualizes the body as consisting of a central compartment and a peripheral compartment.

Central Compartment: This compartment includes the plasma and well-perfused organs such as the heart, lungs, and kidneys. Following intravenous administration, the agent rapidly distributes throughout this space.

Peripheral Compartment: This includes less-perfused tissues like muscle, skin, and fat. The transfer of the drug from the central to the peripheral compartment is slower.

The dynamics of the drug concentration are described by a bi-exponential decline. The initial rapid drop in plasma concentration, known as the distribution phase (α-phase), is primarily due to the drug moving from the central to the peripheral compartment. This is followed by a slower decline, the elimination phase (β-phase), which is mainly governed by the drug's excretion from the body, typically via the kidneys.

The key parameters in a two-compartment model are the first-order rate constants that describe the transfer of the drug between compartments (k12 and k21) and elimination from the central compartment (k10).

ParameterDescription
Vc Volume of the central compartment
Vp Volume of the peripheral compartment
k10 First-order elimination rate constant from the central compartment
k12 First-order rate constant for transfer from the central to the peripheral compartment
k21 First-order rate constant for transfer from the peripheral to the central compartment
α and β Hybrid first-order rate constants for the distribution and elimination phases, respectively

More advanced models, such as Physiologically-Based Pharmacokinetic (PBPK) models, are also being applied. PBPK models integrate drug-specific data with detailed physiological and anatomical information, representing the body as a series of interconnected, physiologically relevant organs and tissues. These models can simulate the pharmacokinetics of a compound under various physiological conditions and across different patient populations.

Validation of these models is a critical step and is often performed by comparing model predictions against experimental data obtained from in vivo studies. For contrast agents, this can involve fitting model parameters to concentration-time curves derived from dynamic imaging techniques like Dynamic Contrast-Enhanced Magnetic Resonance Imaging (DCE-MRI). The suitability of different models (e.g., Tofts, Patlak) is compared based on their ability to accurately describe the observed data, often assessed by metrics like the relative fit error and the reproducibility of the calculated parameters.

Exploration of In Vitro-In Vivo Correlations (IVIVC) for Research Formulations

An In Vitro-In Vivo Correlation (IVIVC) is a predictive mathematical relationship between an in vitro property of a dosage form and an in vivo response. The primary goal of developing an IVIVC is to use in vitro dissolution or release data as a surrogate for in vivo bioequivalence studies, which can guide formulation development and support regulatory submissions.

The U.S. Food and Drug Administration (FDA) defines several levels of correlation:

Level A Correlation: This is the highest level of correlation, representing a point-to-point relationship between the in vitro dissolution rate and the in vivo absorption rate. A successful Level A correlation allows the prediction of the entire plasma concentration-time profile from in vitro data.

Level B Correlation: This level uses the principles of statistical moment analysis, comparing the mean in vitro dissolution time to the mean in vivo residence time or mean absorption time. It is less specific as different plasma profiles can yield similar mean values.

Level C Correlation: This relates one dissolution time point (e.g., time to 50% dissolution) to one pharmacokinetic parameter such as Cmax or AUC.

A notable study successfully established a strong in vitro-in vivo relationship for sodium diatrizoate in an intra-articular formulation administered to horses nih.gov. This research demonstrated a crucial link between the drug's behavior in a laboratory setting and its fate within the synovial joint.

In this study, researchers used a rotating dialysis cell model for the in vitro experiments and compared the results to data from intravenous and intra-articular administration in horses nih.gov. The findings showed a strong linear relationship between the disappearance of diatrizoate from the in vitro model's donor compartment and its disappearance from the synovial fluid in vivo. A similar strong relationship was found between the appearance of the drug in the in vitro acceptor compartment and its appearance in the serum after intra-articular administration nih.gov.

Correlation ComparisonR² Value (Coefficient of Determination)
In Vitro Disappearance vs. In Vivo Synovial Fluid Disappearance0.99
In Vitro Appearance vs. In Vivo Serum Appearance (deconvolved)0.91

These results indicate that for this specific application, the in vitro model was highly predictive of the in vivo behavior of diatrizoate, a critical step towards establishing a full IVIVC for developing future intra-articular injectable depot formulations nih.gov.

Deiodination Kinetics and Chemical Stability Mechanisms

The stability of this compound is a critical factor, as the deiodination process—the cleavage of iodine from the benzene ring—compromises its function as a contrast agent.

Investigation of Copper(II)-Catalyzed Deiodination Pathways (e.g., SN1 mechanism)

The deiodination is facilitated by a neighboring carboxylate group on the molecule, which attracts the copper ion, thereby promoting the cleavage of the carbon-iodine bond. In contrast, meta- and para-iodobenzoic acids, which lack this neighboring group effect, were found to be unreactive under the same conditions. This highlights the specific structural requirements for the Cu(II)-catalyzed degradation pathway.

Influence of pH, Glucose, and Metal Ions on Compound Stability

The chemical stability of diatrizoic acid is influenced by several factors in its environment, including pH, the presence of sugars like glucose, and metal ions, particularly copper.

Diatrizoic acid is generally stable in neutral solutions. However, it is susceptible to decomposition under strongly acidic or basic conditions, which can lead to the formation of the aromatic free amine.

Solution stress studies have provided detailed insights into these interactions. In experiments conducted at 60°C, the stability of sodium diatrizoate was monitored under varying conditions.

pHAdditivesObserved Decomposition
6Copper and GlucoseModerate
7Copper and GlucoseIncreased
8Copper and GlucoseGreatest amount of decomposition
8Copper onlyLess than with Copper + Glucose
8Glucose onlyLess than with Copper + Glucose

The results clearly indicate that the greatest degree of decomposition occurs at a more alkaline pH (pH 8) and in the combined presence of both copper and glucose. It has been suggested that glucose may react with copper to form an activated species that more readily displaces an iodide from the diatrizoic acid molecule. The concentration of copper is also a critical factor; even at trace levels of 1 part per million (ppm), copper can catalyze the decomposition.

Supramolecular Chemistry and Molecular Interactions

The solid-state structure and molecular interactions of diatrizoic acid are governed by supramolecular principles, primarily involving hydrogen bonding and interactions with solvent molecules. X-ray diffraction studies have revealed a complex solid-state landscape, particularly for its sodium salt.

Diatrizoic acid molecules exhibit a strong tendency to form centrosymmetric dimers in the solid state. This self-association is primarily driven by hydrogen bonds between the amide N-H group of one molecule and the carboxylate group of another.

Furthermore, the amide groups themselves participate in intermolecular hydrogen bonding. One amide N-H moiety can bond to the non-coordinated oxygen of a carboxylate, while the other amide N-H can bond to the carbonyl group of a third diatrizoate molecule, leading to the formation of extended one-dimensional columns or spiral motifs.

The interaction with water is particularly significant. The sodium salt of diatrizoic acid is known to form at least five different hydrates, with water content ranging from 0.3 to 8 molar equivalents. In these structures, water molecules play a crucial role in stabilizing the crystal lattice. They coordinate directly to the sodium cation and participate in further hydrogen bonding with the carboxylate and amide groups of the diatrizoate anions. This extensive hydrogen-bonding network links cations and anions into a stable three-dimensional framework. In some crystal forms, water molecules can assemble into distinct structures, such as cyclic tetramers, which bridge the diatrizoic acid dimers.

Studies on Anion-Bridged Supramolecular Network Formation

While specific experimental studies focusing exclusively on the formation of anion-bridged supramolecular networks by this compound are not extensively documented in dedicated literature, a theoretical and mechanistic understanding can be constructed by examining the inherent structural features of the diatrizoate anion and drawing parallels from established principles of supramolecular chemistry. The isotopic label I-125 does not alter the chemical bonding and intermolecular forces compared to the stable isotope, thus the principles of network formation are directly applicable.

The formation of such networks is primarily governed by non-covalent interactions, including anion-π interactions, hydrogen bonding, and halogen bonding. The diatrizoate anion possesses all the necessary functional components to participate in these interactions, making it a compelling candidate for the formation of complex, bridged supramolecular architectures.

Anion-π Interactions:

Anion-π interactions are non-covalent forces between an anion and an electron-deficient aromatic π-system. rsc.orgnih.gov Theoretical and experimental studies have established that these interactions are energetically favorable, with interaction energies ranging from approximately 20 to 70 kJ/mol. nih.gov The tri-iodinated benzene ring of diatrizoic acid is rendered significantly electron-deficient by the three strongly electron-withdrawing iodine atoms. This π-acidity is a prerequisite for engaging in anion-π interactions. nih.gov In a hypothetical supramolecular network, the carboxylate group of one diatrizoate molecule could position itself over the aromatic ring of an adjacent molecule, contributing to the stability and dimensionality of the assembly. The strength of this interaction is influenced by factors such as the π-acidity of the aromatic ring and the nature of the anion. rsc.org

Table 1: General Characteristics of Anion-π Interactions
ParameterTypical Value/CharacteristicReference
Interaction Energy~20–70 kJ/mol nih.gov
Nature of InteractionPrimarily electrostatic and polarization effects rsc.org
Requirement for Aromatic SystemElectron-deficient (π-acidic) rsc.org
Biological RelevanceIncreasingly recognized in protein structure and enzyme function rsc.org

Role of Hydrogen and Halogen Bonding:

Crystallographic studies of diatrizoic acid and its salts have revealed extensive hydrogen-bonding networks as a dominant feature in its solid-state structures. nih.gov The diatrizoate molecule features multiple hydrogen bond donors (N-H groups of the two acetamido side chains) and acceptors (C=O and carboxylate oxygen atoms). These sites can engage in intermolecular hydrogen bonds, linking molecules together.

In the context of an anion-bridged network, the carboxylate group of the diatrizoate anion is a key player. It can act as a hydrogen bond acceptor, bridging two or more neighboring molecules. This is a common motif in the construction of supramolecular polymers from smaller building blocks. rsc.org Furthermore, studies on monosodium diatrizoate have shown that solvent molecules, particularly water, play a crucial role in mediating these interactions, often coordinating to the cation and participating in the hydrogen-bonding network. qub.ac.uk

Diatrizoic acid also presents the potential for halogen bonding, an interaction where an electrophilic region on a halogen atom is attracted to a nucleophile. nih.gov However, crystallographic analyses have indicated that while an extended hydrogen-bonding network is present in all studied crystal forms, halogen bonding is notably absent in the hydrated structures. nih.gov This suggests that under anhydrous conditions, halogen bonding could become a significant directional force in the formation of a supramolecular network, with the iodine atoms of one molecule interacting with the carboxylate or amide oxygens of another. The interplay between hydrogen and halogen bonding would be a critical factor in determining the final architecture of the network.

Table 2: Experimentally Observed Intermolecular Interactions in Diatrizoic Acid Crystal Forms
Interaction TypeParticipating GroupsObserved in Crystal FormsReference
Hydrogen BondingCarboxylic acid, Amide N-H, Amide C=O, WaterAll studied forms (anhydrous, hydrated, solvated) nih.gov
Ionic InteractionsCarboxylate (anion) and counter-ion (e.g., Na+)Salt forms (e.g., Monosodium Diatrizoate Tetrahydrate) nih.govqub.ac.uk
Host-Guest InteractionsDiatrizoic acid dimer encapsulating waterDihydrate form nih.gov
Halogen BondingIodine atoms and nucleophiles (e.g., Oxygen)Not observed in hydrated forms, but theoretically possible nih.gov

Comparative Research of Diatrizoic Acid I 125 with Other Research Tracers and Agents

Comparison with Other Iodinated Contrast Agents in Research Contexts

The environmental impact of iodinated contrast agents (ICMs) is a significant area of research due to their widespread use and persistence. Diatrizoic acid is frequently compared with other ICMs to understand its relative environmental behavior.

Research has shown that diatrizoic acid, along with other ICMs, exhibits low biodegradability in conventional wastewater treatment plants, leading to their presence in aquatic environments.

Persistence in Wastewater Treatment: Studies investigating the fate of ICMs in activated sludge systems have demonstrated that diatrizoic acid shows poor degradation. This persistence is a common characteristic among many ICMs, suggesting they are largely retained in their original form upon discharge into the environment.

Table 1: Comparative Environmental Behavior of Diatrizoic Acid and Other Iodinated Contrast Agents

ParameterDiatrizoic AcidIohexolIopromideReference Finding
Biodegradability (Activated Sludge)PoorLowLow, but some transformation observedDiatrizoic acid is hardly retained or degraded in sewage treatment plants.
Bioaccumulation (Mollusks)Accumulates in digestive gland, gills, gonadsAccumulates in digestive gland, gills, gonadsData not specified in compared studiesClear accumulation as a function of exposure level, followed by rapid depuration.

To address the persistence of ICMs, researchers have investigated various advanced treatment methods. Comparative studies on the degradation of diatrizoic acid and other agents provide insights into the efficacy of these technologies.

UV-Based Processes: In studies comparing degradation via direct UV photolysis, diatrizoate showed a quantum yield of 0.004, which was lower than that of iodipamide (0.029) but similar to iohexol (0.006) in deionized water, indicating moderate susceptibility to direct light-induced degradation.

Advanced Oxidation Processes (AOPs): When comparing advanced oxidation processes, the combination of UV light with a catalyst like titanium dioxide (UV/TiO₂) or with persulfate (UV/PS) has been evaluated.

In a UV/TiO₂ process, the removal efficiency for diatrizoate was found to be around 40%, which was more efficient than UV treatment alone (30%). This was comparable to the removal of iohexol under similar conditions.

In the UV/persulfate system, diatrizoate and iohexol showed similar degradation kinetics, with pseudo-first-order rate constants of 0.3511 min⁻¹ and 0.3641 min⁻¹, respectively.

Combined Photochemical and Biological Treatment: The highest removal efficiencies have been observed when photochemical processes are combined with biological treatment. In such systems, the removal of diatrizoate and iohexol can increase to 90% or more.

Table 2: Comparative Degradation of Iodinated Contrast Agents under Advanced Treatment Conditions

Treatment ProcessDiatrizoic AcidIohexolIodipamideReference Finding
UV Photolysis (Quantum Yield)0.0040.0060.029Iodipamide is most susceptible to direct photolysis, followed by iohexol and diatrizoate.
UV/TiO₂ Removal Efficiency~40%~38%Data not specifiedThe UV/TiO₂ process is more efficient than UV alone for both diatrizoate and iohexol.
UV/Persulfate (kobs, min⁻¹)0.35110.3641Data not specifiedBoth ICMs are effectively degraded with similar kinetics in the UV/PS system.
Photochemical + Biological Treatment≥90% removal≥90% removal≥50% removalCombined treatment significantly enhances the removal of all tested ICMs.

Comparative Analysis with Alternative Radiotracers for Preclinical Imaging

In the preclinical setting, Diatrizoic Acid I-125 is one of many radiotracers used. Its performance is evaluated based on how efficiently it can be labeled and its stability in a biological system, as well as its characteristics in imaging studies.

The utility of a radiotracer is highly dependent on the ease and efficiency of radiolabeling and its stability once administered.

Radiolabeling Efficiency: Diatrizoic acid can be labeled with Iodine-125 through various methods. While specific yields for direct labeling are not always reported in comparative contexts, the labeling of similar small molecules provides a benchmark. For instance, the synthesis of N-succinimidyl p-[¹²⁵I]iodobenzoate, a reagent used for labeling proteins, achieves a radiochemical yield of 75%. Another small molecule, α-allocryptopine, has been labeled with ¹²⁵I with a typical radiochemical yield of 72% (and >99% after purification). These yields suggest that high-efficiency labeling of small aromatic molecules like diatrizoic acid with I-125 is feasible.

In Vivo Stability: The stability of the radiolabel is critical to ensure that the detected signal originates from the tracer itself and not from free iodine. Deiodination is a known challenge for radioiodinated compounds. Studies on diatrizoic acid have noted that it is stable in neutral solutions but can undergo deiodination, a process that can be catalyzed by contaminants like copper ions. When ¹²⁵I-diatrizoate was encapsulated in liposomes and injected into rats, its clearance from the body was tracked, indicating the label remained associated with the carrier for a period. nih.gov For comparison, other ¹²⁵I-labeled agents show varying stability. ¹²⁵I-labeled mouse IgG, when prepared using N-succinimidyl p-iodobenzoate, demonstrated superior in vivo stability compared to traditional radioiodination methods. nih.gov Studies with ¹²⁵I-labeled α-allocryptopine showed negligible uptake of radioiodine in the thyroid, suggesting good in vivo stability. nih.gov

Table 3: Comparative Radiolabeling Efficiency and Stability of I-125 Tracers

RadiotracerTracer TypeRadiochemical YieldIn Vivo Stability Metric
This compoundSmall MoleculeNot specified in comparative studiesSusceptible to deiodination, catalyzed by certain ions. researchgate.net Encapsulation in liposomes alters its clearance profile. nih.gov
N-succinimidyl p-[¹²⁵I]iodobenzoateSmall Molecule (Labeling Agent)75%When conjugated to IgG, shows <1% deiodination in serum after 24h and superior in vivo stability compared to Chloramine-T method. nih.gov
¹²⁵I-α-allocryptopineSmall Molecule72% (94% pre-purification)Negligible radioiodine uptake in the thyroid, indicating high stability. nih.gov
¹²⁵I-Silver NanoparticlesNanoparticle>80%Negligible thyroid uptake observed in rats, suggesting good stability of the label on the nanoparticle surface.

Iodine-125 is used for preclinical imaging, primarily with Single-Photon Emission Computed Tomography (SPECT). Its low photon energy (27-35 keV) presents both advantages and challenges compared to other isotopes. scirp.orgresearchgate.net

Imaging Characteristics: The low energy of I-125 can be a limitation for in vivo imaging compared to higher-energy isotopes like Technetium-99m (¹⁹⁹ᵐTc) or Iodine-123 (¹²³I). scirp.orgresearchgate.net However, dedicated small animal SPECT systems with appropriate collimators can achieve good spatial resolution. Studies have demonstrated the feasibility of quantitative, multi-isotope imaging, simultaneously acquiring data from I-125, ⁹⁹ᵐTc, and Gallium-67 (⁶⁷Ga) in the same animal, allowing for the separate visualization of different biological processes.

Performance in SPECT Imaging: As a small molecule, free this compound would be expected to clear rapidly from the body via the kidneys. This rapid clearance is useful for some dynamic imaging studies but less so for static imaging requiring longer acquisition times. In contrast, when labeled to larger molecules or nanoparticles, the pharmacokinetics are altered. For example, ¹²⁵I-labeled silver nanoparticles show prolonged retention in the liver and spleen, allowing for clear visualization of these organs by SPECT. nih.govdoaj.org Liposomal formulations of iodinated contrast agents have also been developed to act as blood-pool agents for micro-CT, providing long residence time in the vasculature. ajronline.org

Comparison with Other Radiotracers: The choice of radiotracer depends on the biological target and desired imaging window.

Small Molecules (e.g., this compound): Offer rapid distribution and clearance, suitable for functional studies of organs like the kidneys.

Antibody Fragments (e.g., Nanobodies, Minibodies): Labeled with positron emitters like Copper-64 (⁶⁴Cu), these offer high target specificity and can allow for imaging from 1 to 48 hours post-injection. nih.gov

Nanoparticles (e.g., ¹²⁵I-AgNPs): Provide very different biodistribution profiles, often accumulating in the reticuloendothelial system (liver, spleen), making them suitable for imaging these specific organs or as platforms for targeted drug delivery. nih.govdoaj.org

Table 4: Comparative Imaging Performance of Different Radiotracer Types

Radiotracer TypeExampleTypical Imaging ModalityKey Performance Characteristics
Small MoleculeThis compoundSPECTRapid distribution and renal clearance; suitable for dynamic and functional imaging.
Nanobody⁶⁴Cu-NOTA-hTIGIT-NbPETHigh target specificity and contrast; allows for imaging over an extended period (1-48h). nih.gov
Nanoparticle¹²⁵I-Silver NanoparticlesSPECT/CTProlonged circulation and accumulation in liver/spleen; suitable for imaging the reticuloendothelial system. nih.govdoaj.org
Liposomal AgentLiposomal Iohexol/DiatrizoateMicro-CTLong residence time in the blood pool; high vascular contrast for angiography. ajronline.org

Future Directions and Emerging Research Avenues for Diatrizoic Acid I 125

Development of Novel Diatrizoic Acid I-125 Based Radioconjugates for Molecular Imaging Probes

The development of novel radioconjugates using this compound is a burgeoning area of research, aimed at creating highly specific molecular imaging probes. The core concept involves attaching the this compound molecule to a biologically active molecule that can target specific receptors, enzymes, or other biomarkers associated with disease. Iodine-125 is a well-suited radionuclide for this purpose due to its favorable nuclear properties, including a long half-life (59.4 days) and low-energy photon emission, which are ideal for in vitro assays and preclinical SPECT (Single-Photon Emission Computed Tomography) imaging. nih.govnih.gov

Current research focuses on developing efficient and site-specific radiolabeling strategies. acs.org Mild and reproducible techniques are crucial to ensure that the biological activity of the targeting molecule is not compromised during the labeling process. nih.gov Researchers are exploring various conjugation chemistries to create stable linkages between this compound and a range of biomolecules, including peptides and small molecules. acs.orgfrontiersin.org For instance, radiolabeled peptides with a high affinity for specific cancer cell receptors are being developed for early tumor detection and characterization. acs.org

The high specific activity achievable with I-125 labeled radioligands makes them particularly valuable when the target receptor density is low. nih.gov This sensitivity allows for the detailed characterization of binding properties and the screening of new therapeutic compounds. nih.gov Future work will likely focus on expanding the library of targeting molecules that can be labeled with this compound, leading to a new generation of probes for a wide array of diseases, from cancers to neurodegenerative disorders. frontiersin.org

Advanced Strategies for Environmental Decontamination and Remediation of Iodinated Compounds

Iodinated X-ray contrast media (ICM), including diatrizoic acid, are frequently detected in water systems due to their high stability and poor removal in conventional wastewater treatment plants. mdpi.comccspublishing.org.cnnih.gov This persistence is a significant environmental concern because ICM can act as precursors to the formation of toxic iodinated disinfection by-products (I-DBPs) during water treatment processes. ccspublishing.org.cnnih.govresearchgate.net Consequently, a major research focus is the development of advanced strategies for their effective removal and mineralization.

Advanced Oxidation Processes (AOPs) are a set of promising techniques designed to degrade recalcitrant organic pollutants by generating highly reactive hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.comyoutube.com Various AOPs have been investigated for the degradation of diatrizoic acid and other ICMs, including ozonation, UV/H₂O₂, and Fenton-based processes. mdpi.comccspublishing.org.cn While diatrizoate has shown resistance to some AOPs like direct ozonation and UV/H₂O₂ alone, combination methods have proven more effective. mdpi.com For example, the peroxone process (O₃/H₂O₂) has been shown to remove over 80% of diatrizoate by enhancing the formation of hydroxyl radicals. mdpi.com

Biological treatment methods are also being explored as a cost-effective and environmentally friendly approach. mdpi.com However, diatrizoic acid is known for its persistence and low biodegradability under aerobic conditions. mdpi.comnih.gov Studies have shown that under specific anaerobic conditions, some biotransformation of diatrizoate can occur, often involving deacetylation. nih.govmdpi.com A key strategy emerging is the coupling of different treatment processes. For instance, an initial AOP treatment can break down the complex diatrizoate molecule into more biodegradable by-products, which can then be mineralized by subsequent biological treatment. mdpi.comccspublishing.org.cn

Table 1. Comparison of Advanced Oxidation Processes (AOPs) for Diatrizoate Removal
AOP MethodMechanismDiatrizoate Removal EfficiencyKey Findings/Limitations
Ozonation (O₃)Direct oxidation by ozone and indirect oxidation by hydroxyl radicals (•OH). mdpi.comwisdomlib.orgLow; Diatrizoate is highly resistant to direct ozonation. mdpi.compublish.csiro.auInefficient for diatrizoate alone but can be enhanced.
UV/H₂O₂Generation of •OH radicals from photolysis of hydrogen peroxide. wikipedia.orgSlight acceleration; Not highly effective on its own for diatrizoate. mdpi.comLimited improvement in degradation yield for diatrizoate. mdpi.com
Peroxone (O₃/H₂O₂)Enhanced generation of •OH radicals. mdpi.com>80%Significantly more effective than ozonation alone, leading to complete removal of non-ionic ICMs and high removal of diatrizoate. mdpi.com
Electrochemical ProcessesReductive deiodination and oxidation at electrode surfaces. ccspublishing.org.cnresearchgate.netVariable; can achieve deiodination.Can be coupled with biological treatments to mineralize by-products. ccspublishing.org.cn Total deiodination may not sufficiently enhance biodegradability on its own. researchgate.net

Integration of this compound into Multi-Modal Imaging Nanoplatforms

The integration of this compound into multi-modal imaging nanoplatforms represents a significant leap forward in diagnostic medicine. rsc.org Multi-modal imaging combines the strengths of different imaging techniques to provide a more comprehensive and accurate picture of biological processes. rsc.org By incorporating this compound into a single nanoparticle, it becomes possible to perform nuclear imaging (SPECT) alongside other modalities like Magnetic Resonance Imaging (MRI) or Computed Tomography (CT). rsc.orgnih.gov

Nanoparticles, such as liposomes, micelles, and polymersomes, serve as versatile carriers for imaging agents. mdpi.com They can be engineered to encapsulate or be surface-labeled with this compound, while also carrying contrast agents for other modalities (e.g., gadolinium for MRI or more iodine atoms for enhanced CT). nih.govmdpi.com This creates a single injectable probe capable of providing complementary information: the high sensitivity of SPECT from the I-125 label and the high spatial resolution of MRI or CT from the other components. rsc.orgnih.gov

Research in this area focuses on the design and synthesis of these multifunctional nanoplatforms. rsc.org Key challenges include ensuring the stable incorporation of this compound and optimizing the nanoparticle's size, charge, and surface chemistry to achieve desired biodistribution and target accumulation. mdpi.comdovepress.com For example, nanoparticles can be designed to accumulate in tumor tissues through the enhanced permeability and retention (EPR) effect. mdpi.com The ability to track these nanocarriers in vivo using the I-125 signal provides invaluable data on their pharmacokinetics and targeting efficiency, accelerating the development of nanomedicines. dovepress.comnih.gov This approach paves the way for theranostics, where a single platform is used for both diagnosis and therapy. rsc.org

Computational and Theoretical Approaches to Predict Research Compound Behavior and Interactions

Computational and theoretical methods, particularly molecular dynamics (MD) simulations, are becoming indispensable tools for understanding and predicting the behavior of molecules like Diatrizoic Acid at an atomic level. nih.gov MD simulations can forecast how a molecule will move and interact with its environment over time, based on the fundamental principles of physics that govern interatomic forces. nih.gov This provides insights that are often difficult to obtain through experimental techniques alone.

For a compound like this compound, MD simulations can be used in several ways. They can predict how the molecule interacts with biological targets such as proteins or cell membranes, which is crucial for designing new radioconjugates for molecular imaging. nih.govajchem-a.com By simulating the binding process, researchers can optimize the structure of the targeting ligand for higher affinity and specificity. Furthermore, simulations can help understand the stability of the radioconjugate and predict potential sites of metabolic breakdown. acs.org

In the context of environmental science, computational models can predict the fate of diatrizoic acid in aquatic systems, including its interactions with soil particles and its susceptibility to different degradation pathways. nih.gov This can help in designing more effective remediation strategies. MD simulations are also valuable for studying the assembly and behavior of nanoplatforms. nih.govchemrxiv.org They can model how this compound would be incorporated into a nanoparticle and how the final construct would interact with its biological surroundings. chemrxiv.org By providing a detailed, atomistic view, these computational approaches accelerate the research and development cycle, allowing for more rational design of new applications for this compound. nih.gov

Q & A

Q. What are the recommended protocols for synthesizing and characterizing diatrizoic acid I-125 to ensure purity and reproducibility?

  • Methodological Answer :
    • Synthesis : Follow USP guidelines for drying diatrizoic acid at 105°C for 4 hours to remove hydration, ensuring accurate stoichiometry .
    • Characterization : Use HPLC to verify purity, with reference to USP standards for related compounds (e.g., 5-acetamido-3-amino-2,4,6-triiodobenzoic acid) . Validate iodine content via inductively coupled plasma mass spectrometry (ICP-MS) to confirm isotopic labeling (I-125) .
    • Reproducibility : Document solvent systems (e.g., DMSO or saline) and concentrations (1–10 mM) used for dissolution, as solubility impacts bioavailability .

Q. What are the optimal storage conditions for this compound to maintain stability in research settings?

  • Methodological Answer :
    • Powder Form : Store at -20°C for ≤3 years or 4°C for ≤2 years in airtight, light-protected containers to prevent degradation .
    • Solutions : Prepare stock solutions in DMSO (≤100 mg/mL) or saline (≤45% w/v) and store at -80°C (≤6 months) or -20°C (≤1 month). Avoid freeze-thaw cycles .
    • Safety : Follow OSHA guidelines for handling iodinated compounds, including PPE and ventilation to minimize inhalation risks .

Q. Which in vitro models are most suitable for assessing this compound cytotoxicity?

  • Methodological Answer :
    • Cell Lines : Use HK-2 human proximal tubule cells to model contrast-induced nephrotoxicity. Expose cells to 0–30 mg I/mL for 2–24 hours and measure mitochondrial membrane potential (JC-1 assay) and cell viability (MTT assay) .
    • Dosage Considerations : Account for iodine concentration (mg I/mL) rather than molarity due to variable isotopic labeling efficiency .

Advanced Research Questions

Q. How does this compound induce mitochondrial dysfunction, and what experimental methods can elucidate its mechanism?

  • Methodological Answer :
    • Calcium Dysregulation : Use fluorescent calcium indicators (e.g., Fluo-4 AM) to quantify intracellular Ca²⁺ spikes in HK-2 cells after exposure .
    • Mitophagy/Oxidative Stress : Perform Seahorse XF ATP Rate Assays to differentiate mitochondrial vs. glycolytic ATP production. Combine with ROS detection (DCFDA assay) and immunoblotting for mitophagy markers (PINK1, Parkin) .
    • Validation : Compare results with non-iodinated analogs to isolate iodine-specific effects .

Q. How can researchers resolve contradictions between in vitro cytotoxicity and in vivo safety profiles of this compound?

  • Methodological Answer :
    • Dosage Alignment : Normalize in vitro doses (mg I/mL) to in vivo exposures (e.g., rat lung imaging studies using 2.5 mg/mL aerosolized nanoparticles) .
    • Model Limitations : Address HK-2 cells’ sensitivity to osmotic stress vs. in vivo renal compensation mechanisms .
    • Temporal Analysis : Conduct time-course studies in vivo (e.g., 4h vs. 24h post-exposure) to match in vitro endpoints .

Q. What methodological challenges arise when assessing this compound’s dual renal and pulmonary effects?

  • Methodological Answer :
    • Organ-Specific Models : Use primary rat alveolar macrophages for pulmonary toxicity and HK-2 cells for nephrotoxicity. Cross-validate with tissue histopathology in Sprague-Dawley rats .
    • Contrast Kinetics : Track iodine distribution using gamma counters (for I-125) and correlate with serum creatinine (renal function) and bronchoalveolar lavage fluid analysis (pulmonary inflammation) .

Q. How can researchers validate the radiochemical purity of this compound in complex biological matrices?

  • Methodological Answer :
    • Analytical Techniques : Employ radio-TLC or radio-HPLC with gamma detectors to separate free I-125 from protein-bound forms in plasma/urine .
    • Quality Control : Include cold standards (non-radioactive diatrizoic acid) to confirm retention times and quantify radiochemical yield .

Data Presentation and Reproducibility

Q. What guidelines ensure transparent reporting of this compound experimental data?

  • Methodological Answer :
    • Tables/Figures : Summarize dose-response curves (IC₅₀ values), ATP production rates, and ROS levels in tabular format. Use line graphs for temporal data (e.g., calcium flux over time) .
    • Supplemental Data : Archive raw datasets (e.g., Seahorse assay traces) and detailed synthesis protocols in repositories like Figshare or Zenodo .

Q. How should researchers address batch-to-batch variability in this compound studies?

  • Methodological Answer :
    • Batch Documentation : Record USP lot numbers, drying conditions, and solvent purity for each experiment .
    • Internal Controls : Include a reference batch in all studies to normalize results (e.g., mitochondrial toxicity in HK-2 cells) .

Q. What statistical approaches are recommended for analyzing this compound toxicity data?

  • Methodological Answer :
    • Multiplicity Correction : Apply Bonferroni or Holm-Sidak adjustments when comparing multiple doses or time points .
    • Dose-Response Modeling : Use nonlinear regression (e.g., log[inhibitor] vs. response in Prism) to calculate EC₅₀ values for mitochondrial dysfunction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.